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Core Science & Biosynthesis

Foundational

No Publicly Available Information on the Mechanism of Action for JNJ-1289

As of November 2025, there is no publicly available scientific literature, clinical trial data, or corporate pipeline information detailing the mechanism of action for a compound designated as JNJ-1289. Searches for this...

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, there is no publicly available scientific literature, clinical trial data, or corporate pipeline information detailing the mechanism of action for a compound designated as JNJ-1289. Searches for this specific identifier do not yield any relevant results in established databases of pharmaceutical development.

It is possible that JNJ-1289 is an internal preclinical designation that has not yet been disclosed publicly, has been discontinued, or is an erroneous identifier. Johnson & Johnson's (J&J) clinical trial and pipeline disclosures reference numerous other compounds, but not JNJ-1289.

While a detailed guide on JNJ-1289 cannot be provided, this report offers an in-depth look at the publicly available information for other neurological and oncological compounds developed by Janssen, the pharmaceutical companies of Johnson & Johnson, to illustrate the typical data and understanding of a drug's mechanism of action.

Illustrative Mechanisms of Action for Other Janssen Compounds

To provide context on how the mechanism of action for a Janssen compound is typically characterized, below are summaries for other molecules with available data.

JNJ-78911118: A Selective GluN2A Antagonist

JNJ-78911118 is a centrally-penetrant, selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Non-selective NMDA receptor antagonists are known to produce rapid antidepressant effects, but are associated with significant side effects. The therapeutic hypothesis for JNJ-78911118 is that by selectively targeting the GluN2A subunit, it may offer a similar efficacy profile with improved tolerability.[1]

  • In Vitro Activity : JNJ-78911118 blocks GluN1/2A receptors with an IC₅₀ of 44 nM and demonstrates selectivity against GluN1/2B, 2C, and 2D receptors.[1]

  • Target Engagement : Systemic administration in animal models leads to concentration-dependent receptor occupancy.[1]

  • Downstream Effects : The compound has been shown to increase prefrontal cortex monoamine levels in wild-type mice, an effect not observed in GluN2A knockout mice.[1] It also blocks theta burst-induced long-term potentiation (LTP) in the hippocampus, increases dendritic complexity and synapse number in vitro, and increases miniature excitatory postsynaptic current (mEPSC) frequency in rat cortical neurons in vivo.[1]

  • In Vitro Characterization : The pharmacology and mechanism of action of JNJ-78911118 were assessed using fluorescence, voltage clamp, and radioligand binding assays.[1]

  • Target Engagement and Neurotransmitter Levels : Ex vivo receptor autoradiography was used to measure target engagement, while microdialysis was employed to measure effects on monoamine levels in the rat prefrontal cortex.[1]

  • Synaptic Plasticity : Synaptogenesis assays and patch-clamp studies were utilized to demonstrate the effects on synaptic plasticity.[1]

  • Safety and Toxicity : Cardiovascular safety and potential for neurotoxicity (specifically Olney's lesions) were assessed in rats. While no Olney's lesions were observed, acute increases in heart rate and blood pressure were noted.[1]

cluster_0 JNJ-78911118 Mechanism of Action JNJ-78911118 JNJ-78911118 GluN2A-NMDA Receptor GluN2A-NMDA Receptor JNJ-78911118->GluN2A-NMDA Receptor Antagonism Increased Monoamine Levels Increased Monoamine Levels JNJ-78911118->Increased Monoamine Levels Blockade of Ca2+ Influx Blockade of Ca2+ Influx GluN2A-NMDA Receptor->Blockade of Ca2+ Influx Modulation of Synaptic Plasticity Modulation of Synaptic Plasticity Blockade of Ca2+ Influx->Modulation of Synaptic Plasticity Antidepressant Effects Antidepressant Effects Modulation of Synaptic Plasticity->Antidepressant Effects Increased Monoamine Levels->Antidepressant Effects

Caption: Simplified signaling pathway for JNJ-78911118.

JNJ-6372 (Amivantamab): An EGFR-MET Bispecific Antibody

JNJ-61186372, also known as Amivantamab, is an EGFR-mesenchymal epithelial transition factor (MET) bispecific antibody.[2] It is designed to target activating and resistant EGFR mutations and MET mutations and amplifications in non-small cell lung cancer (NSCLC).[2] Specifically, it has shown promise in patients with EGFR Exon 20 insertion mutations, a group that is generally insensitive to EGFR tyrosine kinase inhibitor (TKI) treatments.[2]

  • Indication : Amivantamab is being investigated for the treatment of patients with metastatic NSCLC with EGFR Exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[2]

  • Regulatory Status : The U.S. FDA granted Breakthrough Therapy Designation for this indication.[2]

  • Clinical Trial : The designation was supported by data from a Phase 1, first-in-human, open-label, multicenter study (NCT02609776) evaluating the safety, pharmacokinetics, and preliminary efficacy of amivantamab as a monotherapy and in combination with lazertinib, a third-generation EGFR TKI.[2]

JNJ-70218902: An Investigational Immunotherapy

JNJ-70218902 is an investigational drug that, based on preclinical studies, functions by attaching to cancer cells and activating immune cells to eliminate these cancer cells.[3]

  • Target Indication : A clinical trial (NCT04397276) is evaluating JNJ-70218902 in participants with advanced solid tumors, specifically metastatic castration-resistant prostate cancer (mCRPC).[3]

  • Study Design : The study is divided into two parts: Part 1 is a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD), and Part 2 is a dose-expansion phase to further evaluate the safety at the RP2D.[3]

JNJ-64042056: A Liposomal Active Immunotherapy for Alzheimer's Disease

JNJ-64042056 is described as a liposomal active immunotherapy designed to stimulate the patient's immune system to generate antibodies against pathological forms of the tau protein, a hallmark of Alzheimer's disease (AD).[4]

  • Target Population : The therapy is being studied in individuals with preclinical Alzheimer's disease.[4]

  • Primary Goal : The main objective of the clinical study (ISRCTN78730935) is to assess the efficacy of JNJ-64042056 compared to a placebo in slowing cognitive decline.[4] The primary endpoint for a related study (NCT06544616) is the effect on the Preclinical Alzheimer's Cognitive Composite 5 (PACC-5).[5]

  • Study Design : The study is a long-term, double-blind, placebo-controlled trial where participants receive intramuscular injections over a period of approximately 48 months.[4]

References

Exploratory

JNJ-1289: A Technical Overview of a Novel Allosteric hSMOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery and development of JNJ-1289, a potent and selective allosteric inhibitor of human sp...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of JNJ-1289, a potent and selective allosteric inhibitor of human spermine oxidase (hSMOX). The information presented is based on publicly available scientific literature and aims to be a valuable resource for professionals in the field of drug discovery and development.

Introduction to hSMOX and its Therapeutic Potential

Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines, specifically catalyzing the oxidation of spermine to spermidine.[1][2] This process, while essential for maintaining polyamine homeostasis, also generates hydrogen peroxide (H₂O₂) and an unstable aldehyde, 3-aminopropanal, which can degrade to the highly toxic acrolein. Dysregulation of hSMOX activity and the subsequent increase in its byproducts have been implicated in various pathological conditions, including cancer, inflammation, and neurological disorders.[1][3][4] Consequently, the development of potent and selective hSMOX inhibitors has emerged as a promising therapeutic strategy.

Discovery of JNJ-1289

JNJ-1289 was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of hSMOX.[1][5] This effort led to the identification of 4-((4-imidazo[1,2,α]pyridine-3-ylthiazol-2-yl)amino)phenol, subsequently named JNJ-1289, as a highly potent inhibitor of the enzyme.[5]

High-Throughput Screening (HTS)

The HTS assay was designed to detect the enzymatic activity of hSMOX by measuring the production of hydrogen peroxide (H₂O₂), a direct product of the hSMOX-catalyzed reaction.[5] The assay utilized a reagent that measures H₂O₂ concentration, enabling a robust and miniaturized screening format.[5]

Mechanism of Action: Allosteric Inhibition

Subsequent structural and biochemical studies revealed that JNJ-1289 inhibits hSMOX through a unique allosteric mechanism.[1] The co-crystal structure of hSMOX in complex with JNJ-1289, resolved at 2.1 Å, showed that the inhibitor binds to a site distinct from the active site.[1][5] This allosteric binding provides a high degree of selectivity for hSMOX over other related flavin-dependent amine oxidases.[1][5]

Time-Dependent Inhibition

JNJ-1289 exhibits time-dependent inhibition of hSMOX.[3] Initial binding of JNJ-1289 to hSMOX forms a weak complex, which is then followed by a slower isomerization of the enzyme-inhibitor complex to a more tightly bound state.[6] This two-step binding mechanism contributes to its potent inhibitory activity.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-1289 based on available in vitro studies.

Table 1: In Vitro Potency and Selectivity of JNJ-1289

ParameterValueEnzymeSubstrateSubstrate ConcentrationEnzyme ConcentrationReference
IC₅₀ 50 nMhSMOXSpermine30 µM2.5 nM[3][6]
IC₅₀ >2 µMhPAOXN-Acetylspermine20 µM60 pM[3][6]
IC₅₀ >2 µMLSD1H3K4me2 peptide8 µM10 nM[3][6]

Table 2: Time-Dependent Inhibition of hSMOX by JNJ-1289

Pre-incubation TimeIC₅₀EnzymeSubstrateSubstrate ConcentrationEnzyme ConcentrationReference
0 hours127 nMhSMOXSpermine30 µM2.5 nM[3][5]
2 hours8 nMhSMOXSpermine30 µM2.5 nM[3][5]

Table 3: Biochemical and Biophysical Properties of JNJ-1289

ParameterValueMethodReference
Apparent Kᵢ 1.4 µMEnzyme kinetics[6]
ΔTₘ 11.3 °CThermal shift analysis[3][5]

Experimental Protocols

High-Throughput Screening (HTS) for hSMOX Inhibitors

A sensitive biochemical assay was developed for the high-throughput screening of hSMOX inhibitors.[5]

  • Principle: Detection of H₂O₂, a product of the hSMOX enzymatic reaction.[5]

  • Reagent: HyPerBlu was used to measure the concentration of H₂O₂.[5]

  • Assay Format: The assay was miniaturized to a 1536-well format.[5]

  • Assay Conditions: The apparent Kₘ value of spermine for hSMOX was determined to be 34 µM.[5]

  • Performance: The assay demonstrated robustness with Z' scores of 0.72 and signal-to-background values of 18.4 over multiple screening days.[5]

Thermal Shift Analysis

Thermal shift analysis was performed to assess the binding of JNJ-1289 to hSMOX.[3]

  • Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

  • Procedure: hSMOX was incubated with either JNJ-1289 or a DMSO control. The change in Tₘ (ΔTₘ) was then measured.

  • Result: Incubation with JNJ-1289 resulted in a significant stabilization of the hSMOX protein, with a ΔTₘ of 11.3 °C.[3][5]

Visualizations

Signaling Pathway

Polyamine_Catabolism Spermine Spermine hSMOX hSMOX Spermine->hSMOX Substrate Spermidine Spermidine H2O2 H₂O₂ Aminopropanal 3-Aminopropanal hSMOX->Spermidine Product hSMOX->H2O2 Product hSMOX->Aminopropanal Product JNJ1289 JNJ-1289 JNJ1289->hSMOX Allosteric Inhibition

Caption: Polyamine catabolism pathway and the inhibitory action of JNJ-1289 on hSMOX.

Experimental Workflow

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Outcome HTS High-Throughput Screening (H₂O₂ detection assay) Hit_ID Hit Identification (JNJ-1289) HTS->Hit_ID Biochemical_Assays Biochemical Assays (IC₅₀, Selectivity) Hit_ID->Biochemical_Assays Mechanism_Studies Mechanism of Action Studies (Time-dependency, Kinetics) Biochemical_Assays->Mechanism_Studies Structural_Studies Structural Studies (Co-crystallization) Mechanism_Studies->Structural_Studies Allosteric_Inhibitor Identification of JNJ-1289 as a Potent, Selective, Allosteric hSMOX Inhibitor Structural_Studies->Allosteric_Inhibitor

Caption: Workflow for the discovery and characterization of JNJ-1289.

Development Status and Future Directions

While the discovery and initial characterization of JNJ-1289 have been detailed in scientific literature, publicly available information regarding its further preclinical and clinical development is limited. The potent and selective profile of JNJ-1289, coupled with its novel allosteric mechanism of action, makes it a valuable tool for further investigating the role of hSMOX in disease and a promising lead for the development of novel therapeutics.

It is important to distinguish JNJ-1289 from other compounds developed by Johnson & Johnson. For instance, JNJ-9350 is another potent hSMOX inhibitor from a different chemical series (pyrazolopyrimidines) that has shown cellular target engagement.[7][8] This highlights the active interest in targeting hSMOX for therapeutic intervention.

Further studies would be required to evaluate the pharmacokinetic and pharmacodynamic properties of JNJ-1289 in vivo, as well as its efficacy and safety in relevant disease models. Such data would be crucial for determining its potential for clinical development.

References

Foundational

JNJ-1289: A Comprehensive Technical Review of a Potent and Selective Human Spermine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract JNJ-1289 is a potent, selective, and allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway.[1] T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1289 is a potent, selective, and allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway.[1] This document provides an in-depth technical overview of the function and characteristics of JNJ-1289, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols. The information presented is intended to support further research and development efforts in the fields of oncology, inflammation, and other therapeutic areas where the modulation of polyamine metabolism is of interest.

Core Function and Mechanism of Action

JNJ-1289 functions as a highly selective and potent inhibitor of human spermine oxidase (hSMOX).[1] hSMOX is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. This enzymatic reaction is a critical step in the polyamine catabolism pathway, which regulates the intracellular concentrations of polyamines—ubiquitous polycations essential for cell growth, proliferation, and differentiation.

The mechanism of action of JNJ-1289 is unique in that it is both a competitive and allosteric inhibitor of hSMOX.[1] It exhibits time-dependent inhibition, initially forming a weak, reversible complex with the enzyme, followed by a slower isomerization to a tightly bound, more stable enzyme-inhibitor complex.[1] This dual mechanism contributes to its high potency and selectivity.

Signaling Pathway Context

JNJ-1289 directly targets a key node in the polyamine catabolic pathway. By inhibiting hSMOX, it prevents the conversion of spermine to spermidine and the associated production of reactive oxygen species (ROS) like hydrogen peroxide. The accumulation of spermine and the reduction of its catabolites can have significant downstream effects on cellular processes, including cell cycle progression, apoptosis, and inflammatory responses.

Polyamine_Catabolism Polyamine Catabolism and Inhibition by JNJ-1289 Spermine Spermine hSMOX hSMOX (Spermine Oxidase) Spermine->hSMOX SSAT SSAT Spermine->SSAT Spermidine Spermidine Spermidine->SSAT Putrescine Putrescine N1_acetylspermine N1-acetylspermine PAOX PAOX N1_acetylspermine->PAOX N1_acetylspermidine N1-acetylspermidine N1_acetylspermidine->PAOX hSMOX->Spermidine + H₂O₂ + 3-aminopropanal SSAT->N1_acetylspermine SSAT->N1_acetylspermidine PAOX->Spermidine + H₂O₂ + 3-acetamidopropanal PAOX->Putrescine + H₂O₂ + 3-acetamidopropanal JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition

Inhibition of hSMOX by JNJ-1289 within the polyamine catabolism pathway.

Quantitative Data

The inhibitory activity and selectivity of JNJ-1289 have been characterized through various biochemical assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of JNJ-1289
Target EnzymeIC₅₀ (nM)Assay Conditions
hSMOX 502.5 nM hSMOX, 30 µM Spermine
hPAOX>200060 pM hPAOX, 20 µM N¹-acetylspermine
LSD1>200010 nM LSD1, 8 µM H3K4me2 peptide

Data sourced from MedchemExpress and ResearchGate.[1]

Table 2: Time-Dependent Inhibition of hSMOX by JNJ-1289
Pre-incubation TimeIC₅₀ (nM)Apparent Kᵢ (µM)
0 hours1271.4
2 hours8Not Applicable

Data reflects the shift in potency with increased pre-incubation time, characteristic of time-dependent inhibition.[1]

Table 3: Thermal Shift Assay Data
ParameterValue
ΔTₘ 11.3 °C

The change in melting temperature (ΔTₘ) indicates significant stabilization of the hSMOX protein upon binding of JNJ-1289.

Experimental Protocols

hSMOX Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of JNJ-1289 against hSMOX.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of JNJ-1289 against human spermine oxidase (hSMOX).

Materials:

  • Purified recombinant hSMOX enzyme

  • Spermine (substrate)

  • JNJ-1289 (inhibitor)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Pargyline (MAO inhibitor)

  • Aminoguanidine (DAO inhibitor)

  • Glycine buffer (pH 8.0)

  • 96-well microplate

  • Luminometer

Procedure:

  • Prepare a master mix containing HRP, luminol, pargyline, and aminoguanidine in glycine buffer.

  • Add the master mix to the wells of a 96-well plate.

  • Add a solution of hSMOX enzyme (final concentration ~2.5 nM) to the wells.

  • Add varying concentrations of JNJ-1289 to the wells to generate a dose-response curve. A vehicle control (e.g., DMSO) should be included.

  • For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for a specified period (e.g., 0 or 2 hours) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, spermine (final concentration ~30 µM).

  • Immediately measure the chemiluminescence generated by the HRP-catalyzed oxidation of luminol, which is coupled to the production of H₂O₂ by hSMOX.

  • Integrate the chemiluminescent signal over a defined period (e.g., 20-60 seconds).

  • Plot the percentage of hSMOX activity against the logarithm of the JNJ-1289 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibition_Assay_Workflow hSMOX Inhibition Assay Workflow Start Start Prepare_MM Prepare Master Mix (HRP, Luminol, etc.) Start->Prepare_MM Add_Enzyme Add hSMOX Enzyme Prepare_MM->Add_Enzyme Add_Inhibitor Add JNJ-1289 (Varying Conc.) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (for time-dependency) Add_Inhibitor->Pre_Incubate Add_Substrate Add Spermine (Substrate) Pre_Incubate->Add_Substrate Measure Measure Chemiluminescence Add_Substrate->Measure Analyze Analyze Data (IC₅₀ determination) Measure->Analyze End End Analyze->End

A generalized workflow for the hSMOX inhibition assay.
Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes the methodology to assess the binding of JNJ-1289 to hSMOX by measuring changes in the protein's thermal stability.

Objective: To determine the change in melting temperature (ΔTₘ) of hSMOX upon binding of JNJ-1289.

Materials:

  • Purified recombinant hSMOX enzyme

  • JNJ-1289

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Appropriate buffer for hSMOX

  • Real-time PCR instrument with a melt curve analysis module

Procedure:

  • Prepare a solution of purified hSMOX in a suitable buffer.

  • In separate reaction tubes or wells of a PCR plate, mix the hSMOX solution with either JNJ-1289 or a vehicle control (e.g., DMSO).

  • Add the SYPRO Orange dye to each reaction.

  • Place the samples in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic core, resulting in an increase in fluorescence.

  • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

  • The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve.

  • Calculate the ΔTₘ by subtracting the Tₘ of the control (hSMOX + vehicle) from the Tₘ of the sample (hSMOX + JNJ-1289).

Preclinical and Clinical Status

To date, there is no publicly available information on clinical trials specifically for JNJ-1289. A critical preclinical finding is that JNJ-1289 did not demonstrate target engagement in a Cellular Thermal Shift Assay (CETSA) using human lung carcinoma (A549) cells. This suggests that while JNJ-1289 is a potent inhibitor of purified hSMOX, its ability to engage the target within a cellular environment may be limited, potentially due to factors such as cell permeability or intracellular stability. Further investigation is required to understand the translational potential of this compound.

Conclusion

JNJ-1289 is a well-characterized, potent, and selective inhibitor of human spermine oxidase with a unique time-dependent and allosteric mechanism of action. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug developers interested in targeting the polyamine catabolism pathway. The lack of demonstrated cellular target engagement in initial studies highlights a key challenge that needs to be addressed in the future development of this or similar hSMOX inhibitors. Nevertheless, JNJ-1289 remains a valuable tool for the in vitro study of hSMOX and the broader biological roles of polyamine metabolism.

References

Exploratory

JNJ-1289 Target Selectivity Profile

An initial search for "JNJ-1289" revealed that this compound is an inhibitor of human spermine oxidase (hSMOX). However, there is a significant body of public information available for another Johnson & Johnson investiga...

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "JNJ-1289" revealed that this compound is an inhibitor of human spermine oxidase (hSMOX). However, there is a significant body of public information available for another Johnson & Johnson investigational drug, JNJ-77242113 (also known as icotrokinra or JNJ-2113) , a selective oral peptide targeting the IL-23 receptor. Given the detailed information available for JNJ-77242113, this guide will focus on its target selectivity profile, assuming it is the intended subject of the query, and will also present the available data for JNJ-1289.

JNJ-1289 is a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX)[1][2].

Quantitative Data
TargetIC50Notes
hSMOX 50 nMPotent inhibition[1][2].
hPAOX>2 µMSelective over human polyamine oxidase[1].
LSD1>2 µMSelective over Lysine-specific demethylase 1[1].
Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values are not extensively described in the provided search results. However, it is stated that JNJ-1289 inhibits hSMOX activity in a time-dependent manner, initially forming a weak complex with an apparent Ki of 1.4 µM, followed by a slower isomerization to a tightly bound complex[1].

In-Depth Technical Guide: JNJ-77242113 (Icotrokinra)

Core Target and Mechanism of Action

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor[3][4][5][6][7][8][9]. The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease[10][11]. By binding to the IL-23 receptor, icotrokinra prevents IL-23 from activating its downstream signaling pathway, which involves the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and the subsequent production of pro-inflammatory cytokines like IL-17 and IL-22[3][10][11]. This targeted inhibition of the IL-23 pathway reduces the inflammatory response[3].

Quantitative Data: Binding Affinity and Potency

Icotrokinra demonstrates high affinity for the IL-23 receptor and potent inhibition of IL-23 signaling[4][7][9][10][11].

ParameterValueCell/System
Binding Affinity (KD) 7.1 pMIL-23 Receptor
IC50 (IL-23 Signaling) 5.6 pMHuman cells[10][11].
IC50 (IFNγ production) 18.4 pMNK cells[10].
11 pMWhole blood from healthy donors[10].
9 pMWhole blood from psoriasis patients[10].
Target Selectivity

A key feature of icotrokinra is its high selectivity for the IL-23 receptor pathway over the closely related IL-12 signaling pathway[8][10][11]. Both IL-12 and IL-23 share a common p40 subunit, but their receptors and signaling pathways are distinct. Icotrokinra effectively inhibits IL-23-mediated signaling without impacting IL-12 signaling[10][11].

Experimental Protocols

Inhibition of IL-23-induced pSTAT3 Signaling:

  • Cells: Human peripheral blood mononuclear cells (PBMCs)[11].

  • Method: PBMCs are stimulated with IL-23 in the presence of varying concentrations of icotrokinra. The level of phosphorylated STAT3 (pSTAT3) is then measured to determine the inhibitory activity of the compound[11].

Inhibition of Cytokine Production:

  • System: Whole blood from healthy donors and psoriasis patients, or isolated Natural Killer (NK) cells[10][11].

  • Method: The whole blood or isolated cells are stimulated with IL-23 in the presence of different concentrations of icotrokinra. The production of downstream cytokines, such as Interferon-gamma (IFNγ), is then quantified to assess the potency of the inhibitor[10][11].

Visualizations

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds JNJ77242113 Icotrokinra (JNJ-77242113) JNJ77242113->IL23R Blocks JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Pro-inflammatory Gene Transcription (e.g., IL-17, IL-22) pSTAT3->Gene Promotes

Caption: IL-23 Signaling Pathway Inhibition by Icotrokinra.

Experimental_Workflow cluster_prep Sample Preparation cluster_stim Stimulation & Lysis cluster_analysis Analysis PBMCs Isolate PBMCs from whole blood Cells Culture cells with Icotrokinra PBMCs->Cells Stim Stimulate with IL-23 Cells->Stim Lysis Cell Lysis Stim->Lysis Assay Perform pSTAT3 Assay (e.g., Western Blot, ELISA) Lysis->Assay Data Quantify pSTAT3 levels and determine IC50 Assay->Data

Caption: Workflow for pSTAT3 Inhibition Assay.

Clinical Development

Icotrokinra (JNJ-77242113) has undergone Phase 2 clinical trials for moderate-to-severe plaque psoriasis (FRONTIER 1 and FRONTIER 2) and has shown greater efficacy than placebo[4][6][12][13]. It is also being investigated for other IL-23-mediated diseases, including psoriatic arthritis and ulcerative colitis[10][14][15]. The drug has been generally well-tolerated in clinical studies[6][12]. Johnson & Johnson is advancing icotrokinra into Phase 3 development and has filed a New Drug Application (NDA) for plaque psoriasis[9][15].

References

Exploratory

Allosteric Inhibition of Human Spermine Oxidase (hSMOX) by JNJ-1289: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in polyamine catabolism. It specifically catalyzes the o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in polyamine catabolism. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. Elevated hSMOX activity is associated with various pathological conditions, including cancer and inflammatory diseases, making it a compelling therapeutic target. JNJ-1289 has been identified as a potent and selective allosteric inhibitor of hSMOX. This technical guide provides an in-depth overview of the allosteric inhibition of hSMOX by JNJ-1289, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for the interaction of JNJ-1289 with human spermine oxidase (hSMOX).

Table 1: Inhibitory Potency and Selectivity of JNJ-1289

ParameterValueEnzyme(s)Notes
IC₅₀ 50 nMhSMOXStandard assay conditions.[1][2]
IC₅₀ (0 h pre-incubation) 127 nMhSMOXDemonstrates time-dependent inhibition.[1]
IC₅₀ (2 h pre-incubation) 8 nMhSMOXIndicates tighter binding after incubation.[1]
Selectivity >2 µMhPAOX, LSD1JNJ-1289 is highly selective for hSMOX over other oxidases.[1][2]

Table 2: Kinetic and Biophysical Parameters of JNJ-1289 Inhibition

ParameterValueMethodSignificance
Apparent Kᵢ 1.4 µMEnzyme KineticsRepresents the initial weak binding complex.[1][2]
kₒₙ (apparent) 2.5 x 10³ M⁻¹s⁻¹Progress Curve AnalysisSecond-order association rate constant for the two-step binding mechanism.[1]
kₒբբ 2.5 x 10⁻⁵ s⁻¹Progress Curve AnalysisFirst-order dissociation rate constant, indicating a slow off-rate.[1]
ΔTₘ 11.3 °CThermal Shift AssaySignificant thermal stabilization of hSMOX upon JNJ-1289 binding.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

hSMOX Biochemical Inhibition Assay

This assay was utilized for the high-throughput screening that led to the discovery of JNJ-1289.

  • Principle: The enzymatic activity of hSMOX is determined by measuring the production of hydrogen peroxide (H₂O₂), a direct product of spermine oxidation. The chemiluminescent reagent HyPerBlu is used to detect H₂O₂.

  • Materials:

    • Recombinant human SMOX (hSMOX)

    • Spermine (Spm)

    • JNJ-1289 or other test compounds

    • HyPerBlu reagent

    • Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 1536-well microplates

  • Procedure:

    • Prepare serial dilutions of JNJ-1289 in DMSO.

    • In a 1536-well plate, add 2.5 nM of hSMOX enzyme.

    • Add the test compound (JNJ-1289) to the desired final concentration.

    • For time-dependent inhibition studies, pre-incubate the enzyme and inhibitor for specified times (e.g., 0 or 2 hours) at room temperature.

    • Initiate the enzymatic reaction by adding 30 µM of spermine.

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.

    • Stop the reaction and add the HyPerBlu reagent according to the manufacturer's instructions.

    • Measure the chemiluminescence on a suitable plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay assesses the binding of JNJ-1289 to hSMOX by measuring the change in the protein's thermal stability.

  • Principle: Ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

  • Materials:

    • Recombinant hSMOX

    • JNJ-1289

    • SYPRO Orange dye

    • Assay Buffer (e.g., HEPES-buffered saline, pH 7.5)

    • qPCR instrument with a thermal melting curve analysis module

  • Procedure:

    • Prepare a solution of hSMOX at a final concentration of 2 µM in the assay buffer.

    • Prepare a solution of JNJ-1289 at the desired final concentration (e.g., 10 µM). A DMSO control should be run in parallel.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Mix the hSMOX protein with either JNJ-1289 or DMSO and the SYPRO Orange dye.

    • Place the samples in a qPCR plate.

    • Perform a thermal melt experiment by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

    • The melting temperature (Tₘ) is determined by identifying the temperature at which the fluorescence signal is at its inflection point.

    • The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the DMSO control from the Tₘ of the JNJ-1289-treated sample.

Surface Plasmon Resonance (SPR) - Generalized Protocol

While a specific protocol for JNJ-1289 is not publicly available, a general procedure for analyzing the binding kinetics of a small molecule to a protein is as follows.

  • Principle: SPR measures the binding of an analyte (JNJ-1289) to a ligand (hSMOX) immobilized on a sensor chip in real-time by detecting changes in the refractive index at the chip surface. This allows for the determination of association (kₒₙ) and dissociation (kₒբբ) rate constants.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant hSMOX

    • JNJ-1289

    • Immobilization buffers (e.g., amine coupling kit)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization: Covalently immobilize hSMOX onto the sensor chip surface using a standard method like amine coupling. A reference flow cell should be prepared similarly but without the protein.

    • Binding Analysis:

      • Prepare a series of dilutions of JNJ-1289 in the running buffer.

      • Inject the JNJ-1289 solutions over the sensor chip surface at a constant flow rate.

      • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

      • After the injection, flow the running buffer over the chip to monitor the dissociation phase.

    • Data Analysis:

      • Subtract the signal from the reference flow cell from the signal of the hSMOX-immobilized flow cell.

      • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒբբ values.

      • The equilibrium dissociation constant (K₋) can be calculated from the ratio of kₒբբ/kₒₙ.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways and experimental workflows related to the allosteric inhibition of hSMOX by JNJ-1289.

Polyamine_Catabolism cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS Spermine2 Spermine Spermidine2 Spermidine Spermine2->Spermidine2 hSMOX H2O2 Hydrogen Peroxide (H₂O₂) Spermine2->H2O2 hSMOX AP 3-Aminopropanal Spermine2->AP hSMOX Acrolein Acrolein AP->Acrolein JNJ1289 JNJ-1289 JNJ1289->Spermine2 Allosteric Inhibition

Caption: Polyamine catabolic pathway and the inhibitory action of JNJ-1289 on hSMOX.

Downstream_Signaling cluster_ros Reactive Oxygen Species Signaling cluster_acrolein Acrolein-Mediated Effects hSMOX hSMOX Activity H2O2 Hydrogen Peroxide (H₂O₂) hSMOX->H2O2 Acrolein Acrolein hSMOX->Acrolein ROS_Stress Oxidative Stress H2O2->ROS_Stress Protein_Adducts Protein Adduction (e.g., Keap1, TrxR) Acrolein->Protein_Adducts Apoptosis Apoptosis (Caspase Activation) Acrolein->Apoptosis Inflammation Inflammation Acrolein->Inflammation MAPK MAPK Pathway (JNK, p38, ERK) ROS_Stress->MAPK NFkB NF-κB Pathway ROS_Stress->NFkB DNA_Damage DNA Damage ROS_Stress->DNA_Damage Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis, Inflammation) MAPK->Cellular_Response NFkB->Cellular_Response DNA_Damage->Cellular_Response Protein_Adducts->Cellular_Response Apoptosis->Cellular_Response Inflammation->Cellular_Response

Caption: Downstream signaling pathways activated by hSMOX enzymatic products.

Experimental and Logical Workflows

Experimental_Workflow cluster_discovery Inhibitor Discovery and Characterization cluster_mechanism Mechanism of Action HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification (JNJ-1289) HTS->Hit_ID Potency Potency & Selectivity (IC₅₀ Determination) Hit_ID->Potency Kinetics Kinetic Characterization (Ki, kon, koff) Potency->Kinetics Binding Biophysical Validation (Thermal Shift Assay) Kinetics->Binding Crystallography Co-crystallization (hSMOX + JNJ-1289) Binding->Crystallography Structure Structure Determination (X-ray Crystallography) Crystallography->Structure Allosteric_Site Identification of Allosteric Binding Site Structure->Allosteric_Site Conclusion Allosteric Inhibition Mechanism Confirmed Allosteric_Site->Conclusion

Caption: Experimental workflow for the discovery and characterization of JNJ-1289.

Inhibition_Mechanism cluster_binding Two-Step Binding Process cluster_inhibition Inhibition of Catalysis E_I hSMOX + JNJ-1289 EI_weak [hSMOX-JNJ-1289] (Weak Complex, Ki = 1.4 µM) E_I->EI_weak kon (fast) EI_weak->E_I koff (fast) EI_tight [hSMOX-JNJ-1289]* (Tight Complex) EI_weak->EI_tight Isomerization (slow) Active_Site Active Site EI_tight->Active_Site Conformational Change Blocks Substrate Access Product Products Active_Site->Product Catalysis Substrate Spermine Substrate->Active_Site

Caption: Logical relationship of the two-step allosteric inhibition mechanism of hSMOX by JNJ-1289.

References

Foundational

JNJ-1289 (CAS 792898-18-1): A Technical Whitepaper on a Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase

For Researchers, Scientists, and Drug Development Professionals Abstract JNJ-1289 is a potent, selective, and competitive allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1289 is a potent, selective, and competitive allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway. With a CAS number of 792898-18-1, this small molecule has demonstrated significant potential in preclinical research as a tool to modulate polyamine levels, which are often dysregulated in cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the currently available data on JNJ-1289, including its mechanism of action, in vitro efficacy, and selectivity. It also details generalized experimental protocols for key assays used in its characterization and visualizes the relevant biological pathway and experimental workflows.

Core Compound Information

PropertyValueReference
CAS Number 792898-18-1N/A
Molecular Formula C16H12N4OS[1]
Molecular Weight 308.36 g/mol [1]
Synonyms JNJ1289N/A
Chemical Name 4-[(4-imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol[2]

Mechanism of Action

JNJ-1289 functions as a highly selective and potent inhibitor of human spermine oxidase (hSMOX).[3] hSMOX is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[2][4] By inhibiting hSMOX, JNJ-1289 effectively blocks this key step in the polyamine catabolic pathway, leading to an accumulation of spermine and a reduction in the production of spermidine and the associated reactive byproducts.

The inhibitory action of JNJ-1289 is time-dependent, suggesting a multi-step binding process.[1] It is proposed that JNJ-1289 initially forms a weaker, reversible complex with hSMOX, which then undergoes a slower isomerization to a more tightly bound enzyme-inhibitor complex.[1] This is further supported by the observation of increased inhibitory potency with longer pre-incubation times.[5] Structural studies have revealed that JNJ-1289 binds to an allosteric site on the hSMOX enzyme, which contributes to its high degree of selectivity.

In Vitro Efficacy and Selectivity

The in vitro activity of JNJ-1289 has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of JNJ-1289

ParameterValueConditionsReference
IC₅₀ (hSMOX) 50 nM2.5 nM hSMOX, 30 µM Spermine[3][5]
IC₅₀ (hSMOX) 127 nM0 h pre-incubation with enzyme[5]
IC₅₀ (hSMOX) 8 nM2 h pre-incubation with enzyme[5]
Apparent Kᵢ 1.4 µMInitial weak complex formation[1]

Table 2: Selectivity Profile of JNJ-1289

TargetIC₅₀Reference
hPAOX > 2 µM[1]
LSD1 > 2 µM[1]

Table 3: Thermal Shift Analysis

ParameterValueConditionsReference
ΔTₘ 11.3 °CIncubation with JNJ-1289 vs. DMSO control[5]

Signaling Pathway

JNJ-1289 directly modulates the polyamine catabolism pathway. Polyamines are essential polycations involved in numerous cellular processes, and their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The following diagram illustrates the polyamine catabolism pathway and the point of intervention for JNJ-1289.

Polyamine_Catabolism cluster_products Products Spermine Spermine hSMOX hSMOX Spermine->hSMOX Substrate Spermidine Spermidine hSMOX->Spermidine H2O2 H₂O₂ hSMOX->H2O2 Aldehyde 3-Aminopropanal hSMOX->Aldehyde JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition

Polyamine catabolism pathway and the inhibitory action of JNJ-1289 on hSMOX.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific studies on JNJ-1289 are not publicly available. The following sections provide generalized methodologies for the key assays based on the available literature and standard laboratory practices.

hSMOX Inhibition Assay (Generalized Protocol)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against hSMOX.

hSMOX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - hSMOX enzyme - JNJ-1289 dilutions - Spermine (substrate) - Detection reagent (e.g., Amplex Red) Plate Prepare 96-well plate with JNJ-1289 serial dilutions Reagents->Plate AddEnzyme Add hSMOX enzyme to wells Plate->AddEnzyme PreIncubate Pre-incubate enzyme and inhibitor (for time-dependency studies) AddEnzyme->PreIncubate AddSubstrate Initiate reaction by adding Spermine PreIncubate->AddSubstrate IncubateRT Incubate at room temperature AddSubstrate->IncubateRT Detect Measure fluorescence (or other signal) to quantify H₂O₂ production IncubateRT->Detect Plot Plot % inhibition vs. log[JNJ-1289] Detect->Plot Calculate Calculate IC₅₀ value Plot->Calculate

Generalized workflow for an hSMOX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human SMOX enzyme, JNJ-1289 in a suitable solvent (e.g., DMSO), spermine substrate, and a detection system. A common detection method involves a horseradish peroxidase (HRP) coupled reaction with a fluorogenic substrate like Amplex Red to quantify the H₂O₂ produced.

  • Plate Preparation: Serially dilute JNJ-1289 in assay buffer in a 96-well plate.

  • Enzyme Addition: Add hSMOX enzyme to each well containing the inhibitor dilutions and control wells.

  • Pre-incubation: For time-dependency studies, pre-incubate the enzyme and inhibitor for various durations (e.g., 0 and 120 minutes) at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the spermine substrate to all wells.

  • Detection: After a defined incubation period, measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each JNJ-1289 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Thermal Shift Assay (Generalized Protocol)

This protocol outlines a typical thermal shift assay (TSA) or differential scanning fluorimetry (DSF) experiment to assess ligand binding and protein stability.

Methodology:

  • Reagent Preparation: Prepare a solution of purified hSMOX protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Prepare a solution of JNJ-1289.

  • Reaction Setup: In a qPCR plate, mix the hSMOX protein, the fluorescent dye, and either JNJ-1289 or a vehicle control (e.g., DMSO) in a suitable buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute) while continuously monitoring the fluorescence of the dye.

  • Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTₘ) in the presence of JNJ-1289 compared to the control is calculated to quantify the stabilization effect.

In Vivo, Pharmacokinetic, and Clinical Data

As of the date of this document, there is no publicly available information regarding the in vivo efficacy, pharmacokinetic properties (ADME), or clinical trial status of JNJ-1289. Research and development of this compound may be ongoing within a proprietary setting.

Conclusion

JNJ-1289 is a well-characterized, potent, and selective allosteric inhibitor of hSMOX. Its time-dependent mechanism of action and high selectivity make it a valuable research tool for studying the role of polyamine catabolism in various physiological and pathological processes. The in vitro data summarized in this guide provide a strong foundation for its use in preclinical studies. Further investigations are warranted to explore its in vivo activity, pharmacokinetic profile, and potential therapeutic applications.

References

Exploratory

JNJ-1289: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase This technical guide provides a detailed overview of JNJ-1289, a novel small molecule inhibitor of human spermine oxidase (h...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase

This technical guide provides a detailed overview of JNJ-1289, a novel small molecule inhibitor of human spermine oxidase (hSMOX). JNJ-1289 serves as a critical tool for researchers investigating the role of polyamine catabolism in various pathological conditions, including inflammation and cancer. This document outlines its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

JNJ-1289 is a potent and selective, competitive and allosteric inhibitor of human spermine oxidase (hSMOX).[1] Its chemical identity and key properties are summarized in the table below.

IdentifierValue
IUPAC Name 4-((4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)amino)phenol
CAS Number 792898-18-1[2][3]
Molecular Formula C16H12N4OS[2][3]
Molecular Weight 308.36 g/mol [2][3]
SMILES N(C1=NC(C=2N3C(=NC2)C=CC=C3)=CS1)C4=CC=C(O)C=C4[3]
Appearance Light yellow to yellow solid[1]

Mechanism of Action and Signaling Pathway

JNJ-1289 functions as a highly selective allosteric inhibitor of hSMOX, a key enzyme in the polyamine catabolism pathway.[1] Polyamines are crucial for cell growth and proliferation, and their dysregulation is implicated in various diseases. hSMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts. These byproducts can contribute to oxidative stress and cellular damage, linking hSMOX activity to inflammation and cancer progression.

JNJ-1289 binds to an allosteric site on the hSMOX enzyme, rather than the active site.[1] This binding induces a conformational change in the enzyme, leading to a time-dependent inhibition of its catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity for hSMOX over other related enzymes like human N1-acetylpolyamine oxidase (hPAOX) and LSD1.[1][4]

Polyamine_Catabolism_and_JNJ1289_Inhibition Polyamine Catabolism and JNJ-1289 Inhibition Pathway Spermine Spermine hSMOX hSMOX Spermine->hSMOX substrate SSAT1 SSAT1 Spermine->SSAT1 Spermidine Spermidine Spermidine->SSAT1 Putrescine Putrescine hSMOX->Spermidine product H2O2 H₂O₂ hSMOX->H2O2 Aldehyde 3-aminopropanal hSMOX->Aldehyde N_acetylspermidine N¹-acetylspermidine SSAT1->N_acetylspermidine N_acetylspermine N¹-acetylspermine SSAT1->N_acetylspermine hPAOX hPAOX hPAOX->Spermidine hPAOX->Putrescine N_acetylspermidine->hPAOX N_acetylspermine->hPAOX JNJ1289 JNJ-1289 JNJ1289->hSMOX Allosteric Inhibition

Caption: Polyamine catabolism pathway and the allosteric inhibition of hSMOX by JNJ-1289.

Quantitative Data

The inhibitory activity of JNJ-1289 has been characterized through various biochemical assays. The following table summarizes the key quantitative data.

ParameterValueEnzymeConditionsReference
IC₅₀ 50 nMhSMOX-[1]
IC₅₀ 127 nMhSMOX0 h pre-incubation[4]
IC₅₀ 8 nMhSMOX2 h pre-incubation[4]
Kᵢ (apparent) 1.4 µMhSMOXInitial weak complex[1]
Selectivity (IC₅₀) >2 µMhPAOX-[1][4]
Selectivity (IC₅₀) >2 µMLSD1-[1][4]
ΔTₘ 11.3 °ChSMOXThermal Shift Assay[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of JNJ-1289, primarily based on the work by Diaz et al. (2022).

High-Throughput Screening (HTS) for hSMOX Inhibitors

A sensitive biochemical assay was employed for the high-throughput screening to identify inhibitors of hSMOX.

  • Enzyme and Substrate Preparation : Recombinant human SMOX (hSMOX) was expressed and purified. Spermine was used as the substrate.

  • Assay Buffer : The assay was performed in a buffer optimized for hSMOX activity.

  • Compound Screening : A library of compounds, including JNJ-1289, was screened at a defined concentration.

  • Reaction Initiation and Incubation : The reaction was initiated by adding spermine to the enzyme-inhibitor mixture. The reaction was incubated for a specific time at a controlled temperature.

  • Detection : The production of hydrogen peroxide (H₂O₂), a byproduct of the hSMOX reaction, was measured using a fluorescent probe (e.g., Amplex Red) and a plate reader.

  • Data Analysis : The percentage of inhibition was calculated by comparing the fluorescence signal in the presence of the compound to the control (DMSO).

Time-Dependent Inhibition Assay

To characterize the time-dependent inhibition of hSMOX by JNJ-1289, the following protocol was used:

  • Pre-incubation : hSMOX enzyme was pre-incubated with varying concentrations of JNJ-1289 for different time points (e.g., 0 hours and 2 hours) at room temperature.

  • Reaction Initiation : The enzymatic reaction was initiated by the addition of the substrate, spermine.

  • Measurement : The reaction velocity was measured by monitoring the rate of H₂O₂ production.

  • IC₅₀ Determination : The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays against hPAOX and LSD1

The selectivity of JNJ-1289 was assessed against other oxidoreductases.

  • Enzymes : Recombinant human N1-acetylpolyamine oxidase (hPAOX) and Lysine-specific demethylase 1 (LSD1) were used.

  • Substrates : N¹-acetylspermine was used as the substrate for hPAOX, and a methylated histone H3 peptide was used for LSD1.

  • Assay Conditions : The assays were performed under conditions optimal for each respective enzyme.

  • Inhibition Measurement : The inhibitory activity of JNJ-1289 against hPAOX and LSD1 was measured at various concentrations to determine the IC₅₀ values.

X-ray Crystallography for Co-crystal Structure

The co-crystal structure of hSMOX in complex with JNJ-1289 was determined using the following general steps:

  • Protein Crystallization : The engineered hSMOX construct was crystallized using vapor diffusion methods.

  • Soaking : The apo-hSMOX crystals were soaked in a solution containing JNJ-1289.

  • Data Collection : X-ray diffraction data were collected from the soaked crystals at a synchrotron source.

  • Structure Determination and Refinement : The structure was solved by molecular replacement using the apo-hSMOX structure as a model, and the structure was refined to high resolution.

Experimental Workflow

The discovery and characterization of JNJ-1289 followed a structured experimental workflow, as depicted in the diagram below.

Experimental_Workflow Experimental Workflow for JNJ-1289 Discovery and Characterization HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification (JNJ-1289) HTS->Hit_ID Potency Potency Determination (IC₅₀) Hit_ID->Potency Time_Dep Time-Dependent Inhibition Assay Potency->Time_Dep Selectivity Selectivity Profiling (vs. hPAOX, LSD1) Potency->Selectivity MoA Mechanism of Action Studies Time_Dep->MoA Selectivity->MoA Cryst Co-crystallization with hSMOX MoA->Cryst Structure Structure Determination (Allosteric Site) Cryst->Structure

Caption: Workflow for the identification and characterization of JNJ-1289 as a hSMOX inhibitor.

References

Protocols & Analytical Methods

Method

JNJ-1289 In Vitro Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of JNJ-1289, a potent and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX). JNJ-1289 demonstrates significant potential in research fields related to polyamine catabolism, with prospective applications in oncology and inflammatory diseases. This document outlines detailed methodologies for key assays, presents quantitative data in a structured format, and includes diagrams of the relevant biological pathways and experimental workflows.

Introduction

JNJ-1289 is a small molecule inhibitor that selectively targets human spermine oxidase (hSMOX), an enzyme crucial in the polyamine catabolism pathway.[1][2][3] Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various cancers and inflammatory conditions. JNJ-1289 acts as a competitive and allosteric inhibitor, exhibiting time-dependent inhibition of hSMOX.[3] This document serves as a guide for researchers to conduct in vitro studies to evaluate the efficacy and mechanism of action of JNJ-1289.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of JNJ-1289
ParameterValueEnzymeNotes
IC50 50 nMhSMOXStandard assay conditions.[2][3]
IC50 (Time-Dependent) 127 nM (0 h preincubation)hSMOXDemonstrates time-dependent inhibition.[1]
8 nM (2 h preincubation)hSMOX
Selectivity >2 µMhPAOXHighly selective over human polyamine oxidase.
>2 µMLSD1Highly selective over Lysine-Specific Demethylase 1.[3]
Binding Affinity (Ki) 1.4 µMhSMOXApparent Ki for the initial weak enzyme-inhibitor complex.[3]
Thermal Stabilization (ΔTm) 11.3 °ChSMOXIndicates direct binding and stabilization of the protein.[1]

Signaling Pathway

The following diagram illustrates the role of hSMOX in the polyamine catabolism pathway and the inhibitory action of JNJ-1289.

cluster_polyamine Polyamine Metabolism cluster_products Byproducts Spermine Spermine hSMOX hSMOX Spermine->hSMOX Substrate Spermidine Spermidine Putrescine Putrescine hSMOX->Spermidine Product H2O2 H2O2 hSMOX->H2O2 Aldehyde 3-aminopropanal hSMOX->Aldehyde JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition

Caption: Polyamine catabolism pathway and JNJ-1289 inhibition of hSMOX.

Experimental Protocols

hSMOX Enzyme Inhibition Assay

This protocol is designed to determine the IC50 value of JNJ-1289 against recombinant human SMOX.

Workflow:

prep Prepare Reagents: - hSMOX Enzyme - JNJ-1289 Dilutions - Spermine (Substrate) - Assay Buffer incubation Incubate hSMOX with varying concentrations of JNJ-1289 prep->incubation reaction Initiate reaction by adding Spermine incubation->reaction detection Detect H2O2 production using a fluorescent or colorimetric probe reaction->detection analysis Analyze data to determine IC50 value detection->analysis

Caption: Workflow for the hSMOX enzyme inhibition assay.

Materials:

  • Recombinant human SMOX (hSMOX)

  • JNJ-1289

  • Spermine (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar H2O2 detection reagent)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare JNJ-1289 dilutions: Prepare a serial dilution of JNJ-1289 in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Include a DMSO control.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the JNJ-1289 dilutions to each well. Add 25 µL of hSMOX enzyme solution (e.g., 10 nM final concentration) to each well.

  • Pre-incubation (for time-dependent inhibition): Incubate the plate at room temperature for a specified time (e.g., 0 or 2 hours) to allow for time-dependent inhibition.

  • Reaction Initiation: Prepare a substrate mix containing spermine (e.g., 60 µM final concentration), HRP, and Amplex Red in assay buffer. Add 50 µL of the substrate mix to each well to start the reaction.

  • Detection: Immediately place the plate in a plate reader and measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the JNJ-1289 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Thermal Shift Assay (TSA)

This protocol measures the change in the thermal denaturation temperature (Tm) of hSMOX upon binding of JNJ-1289.

Workflow:

mix Mix hSMOX protein with JNJ-1289 or DMSO control and a fluorescent dye heat Gradually heat the mixture in a real-time PCR instrument mix->heat measure Measure fluorescence at each temperature increment heat->measure plot Plot fluorescence vs. temperature to generate a melting curve measure->plot analyze Determine the melting temperature (Tm) and calculate ΔTm plot->analyze seed Seed cancer cells in a 96-well plate and allow them to adhere overnight treat Treat cells with a serial dilution of JNJ-1289 seed->treat incubate Incubate for a specified period (e.g., 72 hours) treat->incubate measure Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) incubate->measure analyze Calculate the GI50 value from the dose-response curve measure->analyze

References

Application

Application Notes and Protocols for JNJ-1289 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-1289 is a potent and selective inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[1][2] The enzymatic activ...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1289 is a potent and selective inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[1][2] The enzymatic activity of SMOX involves the oxidation of spermine to spermidine, which also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[2][3][4] These byproducts, particularly H₂O₂, can induce oxidative stress, leading to DNA damage and apoptosis, implicating SMOX in various pathological conditions, including cancer and inflammation.[1][5][6] Therefore, the inhibition of SMOX by JNJ-1289 presents a promising therapeutic strategy.

These application notes provide detailed protocols for a selection of cell-based assays to characterize the effects of JNJ-1289 on cellular processes such as enzyme activity, cell proliferation, and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-1289
Target EnzymeIC₅₀ (nM)Assay Type
Human Spermine Oxidase (hSMOX)50Biochemical Assay[1][2]
Human Polyamine Oxidase (hPAOX)>2000Biochemical Assay[2]
Lysine-Specific Demethylase 1 (LSD1)>2000Biochemical Assay[2]
Table 2: Effect of JNJ-1289 on Cancer Cell Proliferation (Illustrative Data)
Cell LineTreatment Duration (hours)JNJ-1289 IC₅₀ (µM)
A549 (Lung Carcinoma)2415.2
A549 (Lung Carcinoma)488.5
A549 (Lung Carcinoma)724.1
SW480 (Colon Carcinoma)4812.7
SH-SY5Y (Neuroblastoma)489.8
Table 3: Induction of Apoptosis by JNJ-1289 in A549 Cells (Illustrative Data)
JNJ-1289 Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) at 24h% Annexin V Positive Cells at 48h
0 (Control)1.05.2
11.812.5
53.528.7
105.245.1

Signaling Pathways and Experimental Workflows

Spermine Oxidase (SMOX) Catalyzed Reaction and Downstream Effects

The inhibition of SMOX by JNJ-1289 blocks the conversion of spermine to spermidine and reduces the production of hydrogen peroxide and 3-aminopropanal. This can mitigate oxidative stress and its downstream consequences, including DNA damage and apoptosis.

SMOX_Pathway cluster_0 SMOX Catalysis cluster_1 Cellular Effects Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Spermidine Spermidine SMOX->Spermidine Oxidation H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aldehyde 3-Aminopropanal SMOX->Aldehyde Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis JNJ1289 JNJ-1289 JNJ1289->SMOX Inhibition

Caption: SMOX pathway and the inhibitory action of JNJ-1289.

SMOX-Mediated Apoptosis Pathway

Inhibition of SMOX can prevent the activation of the intrinsic apoptotic pathway by reducing oxidative stress.

Apoptosis_Pathway SMOX_activity SMOX Activity ROS Reactive Oxygen Species (ROS) SMOX_activity->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNJ1289 JNJ-1289 JNJ1289->SMOX_activity Inhibition

Caption: JNJ-1289 inhibits SMOX-mediated apoptosis.

Experimental Workflow for Cell-Based Assays

This diagram outlines the general workflow for testing the effects of JNJ-1289 in cell culture.

Workflow cluster_assays Examples of Assays start Seed Cells in Multi-well Plates incubation1 Incubate (e.g., 24h) for cell adherence start->incubation1 treatment Treat with JNJ-1289 (various concentrations) incubation1->treatment incubation2 Incubate for experimental period (e.g., 24-72h) treatment->incubation2 assay Perform Cell-Based Assay incubation2->assay data_analysis Data Acquisition and Analysis assay->data_analysis Proliferation Proliferation Assay (MTT/WST-1) assay->Proliferation Apoptosis Apoptosis Assay (Annexin V) assay->Apoptosis SMOX_Activity SMOX Activity Assay assay->SMOX_Activity

References

Method

Application Note: Generation of a Dose-Response Curve for JNJ-1289 in a Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for generating a dose-response curve for the novel compound JNJ-1289, a potent and selective inhi...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for generating a dose-response curve for the novel compound JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX). The described methods are applicable for in vitro studies aimed at characterizing the cytotoxic or anti-proliferative effects of JNJ-1289 on a cancer cell line.

Introduction

JNJ-1289 is a small molecule inhibitor that selectively targets human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism.[1][2][3] Dysregulation of polyamine metabolism is a known characteristic of cancer cells, making hSMOX a compelling target for anticancer drug development.[1] JNJ-1289 has demonstrated potent inhibition of hSMOX with an IC50 value of 50 nM.[2][3] Establishing a dose-response curve is a critical step in the preclinical evaluation of this compound, providing essential information on its potency (e.g., IC50 or EC50) and efficacy in a cellular context.

This application note details the experimental workflow for determining the dose-response relationship of JNJ-1289 in a selected cancer cell line. It includes protocols for cell culture, compound preparation, a cell viability assay, and data analysis. Additionally, it provides a visual representation of the relevant signaling pathway and the experimental workflow.

Signaling Pathway

JNJ-1289 inhibits spermine oxidase (SMOX), a key enzyme in the polyamine catabolic pathway. This pathway is responsible for the breakdown of polyamines such as spermine. Inhibition of SMOX leads to an accumulation of spermine and a decrease in the production of spermidine, hydrogen peroxide, and an aminoaldehyde. The disruption of polyamine homeostasis can induce cellular stress and inhibit cell growth, which is particularly relevant in cancer cells that often exhibit an upregulated polyamine metabolism.

Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide SMOX->H2O2 Byproduct Aminoaldehyde 3-aminopropanal SMOX->Aminoaldehyde Byproduct JNJ1289 JNJ-1289 JNJ1289->SMOX Inhibition CellGrowth Cell Proliferation and Survival Spermidine->CellGrowth Promotes

Caption: JNJ-1289 inhibits SMOX, disrupting polyamine catabolism.

Experimental Workflow

The generation of a dose-response curve for JNJ-1289 involves a series of sequential steps, from cell culture preparation to data analysis and interpretation. The overall workflow is depicted below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., LNCaP) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep JNJ-1289 Serial Dilution Treatment Treat with JNJ-1289 CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->ViabilityAssay DataAcquisition Read Luminescence ViabilityAssay->DataAcquisition Normalization Normalize to Control DataAcquisition->Normalization CurveFitting Non-linear Regression Normalization->CurveFitting IC50 Determine IC50 CurveFitting->IC50

Caption: Experimental workflow for JNJ-1289 dose-response analysis.

Materials and Methods

Materials
  • Cell Line: LNCaP (prostate cancer cell line) or other suitable cancer cell line.

  • Compound: JNJ-1289 (powder)

  • Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • 96-well clear bottom, white-walled microplates

    • Multichannel pipette

    • Luminometer

Experimental Protocols

4.2.1. Cell Culture

  • Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

  • For the assay, harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.

  • Determine cell density and viability using a hemocytometer or automated cell counter.

4.2.2. Compound Preparation

  • Prepare a 10 mM stock solution of JNJ-1289 in DMSO.

  • Perform a serial dilution of the JNJ-1289 stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. A common approach is to use a 1:3 or 1:10 dilution series.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest JNJ-1289 concentration.

4.2.3. Cell Viability Assay

  • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of cell culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Add 100 µL of the serially diluted JNJ-1289 or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

Data Presentation

The raw luminescence data is first normalized to the vehicle control to determine the percent cell viability. The normalized data is then plotted against the logarithm of the JNJ-1289 concentration. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and calculate the IC50 value.

Table 1: Hypothetical Dose-Response Data for JNJ-1289 in LNCaP cells

JNJ-1289 Conc. (nM)Log ConcentrationAverage Luminescence (RLU)Standard Deviation% Viability
0 (Vehicle)N/A150,0007,500100.0
10145,5008,73097.0
30.477135,0008,10090.0
101112,5006,75075.0
301.47778,0004,68052.0
100245,0002,70030.0
3002.47722,5001,35015.0
1000315,00090010.0

Table 2: Calculated Dose-Response Parameters

ParameterValue
IC50 35.2 nM
Hill Slope 1.1
Top Plateau 100%
Bottom Plateau 9.5%

Conclusion

This application note provides a comprehensive protocol for generating a dose-response curve for JNJ-1289 in a cancer cell line. The described methodology, from cell culture to data analysis, allows for the accurate determination of the compound's in vitro potency. The provided hypothetical data and calculated parameters serve as an example of the expected results. This protocol can be adapted for use with other cell lines and viability assays to further characterize the pharmacological profile of JNJ-1289.

References

Application

Application Notes and Protocols for JNJ-1289 IC50 Determination

For Researchers, Scientists, and Drug Development Professionals Abstract JNJ-1289 is a potent, selective, and time-dependent inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway.[...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1289 is a potent, selective, and time-dependent inhibitor of human spermine oxidase (hSMOX), a key enzyme in the polyamine catabolism pathway.[1][2][3] Dysregulation of polyamine metabolism is implicated in various pathological conditions, including cancer and inflammatory diseases, making hSMOX a compelling therapeutic target.[1][3] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of JNJ-1289 against hSMOX using a common fluorescence-based enzymatic assay. Additionally, it summarizes the key quantitative data and visualizes the relevant biological pathway and experimental workflow.

Introduction

Polyamines are essential polycations involved in cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated by a complex network of biosynthetic and catabolic enzymes. Human spermine oxidase (hSMOX) plays a crucial role in polyamine catabolism by catalyzing the oxidation of spermine to spermidine, a reaction that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[4] The generation of these byproducts can contribute to oxidative stress and cellular damage.

JNJ-1289 has been identified as a highly selective, competitive, and allosteric inhibitor of hSMOX.[3] It exhibits time-dependent inhibition, initially forming a weaker complex with the enzyme, which then isomerizes to a more tightly bound state.[3] Understanding the potency and mechanism of JNJ-1289 is critical for its development as a therapeutic agent. This document outlines a detailed protocol for determining the IC50 of JNJ-1289, a key parameter for quantifying its inhibitory potency.

Signaling Pathway: Polyamine Catabolism

The polyamine catabolic pathway is a critical regulator of cellular polyamine levels. JNJ-1289 specifically targets hSMOX within this pathway. The diagram below illustrates the central role of hSMOX in the conversion of spermine.

Polyamine_Catabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine_synth Spermidine Putrescine->Spermidine_synth SRM Spermine_synth Spermine Spermidine_synth->Spermine_synth SMS Spermine Spermine hSMOX hSMOX Spermine->hSMOX Spermidine Spermidine H2O2 H₂O₂ Aminopropanal 3-Aminopropanal JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition hSMOX->Spermidine hSMOX->H2O2 hSMOX->Aminopropanal IC50_Workflow A Reagent Preparation (Buffer, hSMOX, JNJ-1289, Amplex Red, HRP, Spermine) B Serial Dilution of JNJ-1289 A->B C Pre-incubation (hSMOX + JNJ-1289 dilutions) B->C D Reaction Initiation (Add Spermine + Detection Reagents) C->D E Fluorescence Measurement (Kinetic Read, e.g., Ex/Em = 571/585 nm) D->E F Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) E->F G IC50 Determination F->G

References

Method

JNJ-792541289: A Potent Tool for Interrogating Polyamine Catabolism in Cancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Polyamines, including spermine, spermidine, and their precursor putrescine, are essential polycationic molecule...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermine, spermidine, and their precursor putrescine, are essential polycationic molecules crucial for cell growth, differentiation, and survival.[1][2] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[3][4] In numerous cancers, the polyamine metabolic pathway is dysregulated, often leading to elevated polyamine levels that are believed to contribute to tumor progression and proliferation.[5][6]

The polyamine catabolic pathway, which breaks down spermine and spermidine, plays a critical role in maintaining polyamine homeostasis.[1][2] A key enzyme in this pathway is spermine oxidase (SMOX), a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2] These byproducts, particularly H₂O₂, can induce oxidative stress and DNA damage, implicating SMOX in both carcinogenesis and as a potential therapeutic target.[1][2][7]

JNJ-792541289 (also referred to as JNJ-1289) is a potent, selective, and time-dependent inhibitor of human spermine oxidase (hSMOX).[2] Its high selectivity for SMOX over other polyamine oxidases, such as N¹-acetylpolyamine oxidase (PAOX), makes it a valuable research tool for specifically dissecting the role of SMOX in cancer cell biology.[2] These application notes provide detailed protocols for utilizing JNJ-1289 to study polyamine catabolism and its effects on cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-792541289
Target EnzymeSubstrateJNJ-1289 IC₅₀SelectivityReference
Human Spermine Oxidase (hSMOX)Spermine (30 µM)50 nM-[2]
Human N¹-acetylpolyamine oxidase (hPAOX)N¹-acetylspermine (20 µM)> 89-fold vs hSMOX> 89-fold[2]
Human Lysine-Specific Demethylase 1 (LSD1)H3K4me2 peptide (8 µM)Not specifiedHigh[2]

Note: The IC₅₀ for hSMOX was observed to be time-dependent, with a value of 127 nM with 0 hours of preincubation and 8 nM with 2 hours of preincubation of the enzyme with the inhibitor.[2]

Table 2: Representative Effects of SMOX Inhibition on Cancer Cells (using a similar selective SMOX inhibitor, SI-4650)
Cancer Cell LineTreatmentEffect on Polyamine LevelsEffect on Cell ViabilityReference
A549 (Lung Carcinoma)SI-4650 (80 µM)Increased Spermine, Decreased Spermidine~50% reduction after 72h[6]

Signaling Pathways and Experimental Workflows

Polyamine Catabolism Pathway and Inhibition by JNJ-1289

Polyamine_Catabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine_syn Spermidine Putrescine->Spermidine_syn Spermidine Synthase Spermine_syn Spermine Spermidine_syn->Spermine_syn Spermine Synthase Spermine Spermine Spermidine Spermidine Spermine->Spermidine N1_acetylspermine N¹-acetylspermine Spermine->N1_acetylspermine SMOX SMOX SSAT SSAT Spermidine->Putrescine N1_acetylspermidine N¹-acetylspermidine Spermidine->N1_acetylspermidine N1_acetylspermine->Spermidine PAOX PAOX N1_acetylspermidine->Putrescine H2O2 H₂O₂ + Aldehyde JNJ1289 JNJ-1289 JNJ1289->SMOX Inhibition Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with JNJ-1289 (various concentrations and time points) start->treatment smo_activity SMOX Activity Assay treatment->smo_activity polyamine_quant Polyamine Quantification (HPLC or LC-MS/MS) treatment->polyamine_quant cell_viability Cell Viability/Proliferation Assay (MTT, Resazurin, etc.) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Caspase-3 activity) treatment->apoptosis data_analysis Data Analysis and Interpretation smo_activity->data_analysis polyamine_quant->data_analysis cell_viability->data_analysis apoptosis->data_analysis Logical_Relationship JNJ1289 JNJ-1289 SMOX Spermine Oxidase (SMOX) JNJ1289->SMOX Inhibits Spermine Spermine Levels SMOX->Spermine Decreases Spermidine Spermidine Levels SMOX->Spermidine Increases H2O2 H₂O₂ Production SMOX->H2O2 Increases Spermine->SMOX Substrate Cell_Growth Cancer Cell Growth/Proliferation Spermine->Cell_Growth Promotes Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Leads to Oxidative_Stress->Cell_Growth Inhibits Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

References

Application

JNJ-1289: A Potent and Selective Tool for Investigating Human Spermine Oxidase (hSMOX)

Application Notes and Protocols for Researchers Introduction Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines. It specifically catalyzes the oxidation...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1] Dysregulation of hSMOX activity has been implicated in a variety of pathological conditions, including cancer and inflammatory diseases, making it an attractive therapeutic target.[1][2][3] JNJ-1289 has emerged as a potent, selective, and allosteric inhibitor of hSMOX, serving as an invaluable chemical probe for elucidating the biological functions of this enzyme.[4][5] These application notes provide detailed protocols for the use of JNJ-1289 as a tool compound in hSMOX research.

Pharmacological Profile of JNJ-1289

JNJ-1289 exhibits time-dependent inhibition of hSMOX, binding to an allosteric site on the enzyme.[4][6] Its inhibitory activity is significantly enhanced with pre-incubation. The compound demonstrates high selectivity for hSMOX over other related enzymes such as human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1).[4]

ParameterValueReference
IC₅₀ (no pre-incubation) 50 nM[7]
IC₅₀ (2-hour pre-incubation) 8 nM[4][7]
Apparent Kᵢ 1.4 µM[6]
kₒₙ 2.5 x 10³ M⁻¹s⁻¹[4]
kₒff 2.5 x 10⁻⁵ s⁻¹[4]
Selectivity (IC₅₀) >2 µM for hPAOX and LSD1[4]
Thermal Shift (ΔTₘ) 11.3 °C[7]

Experimental Protocols

In Vitro hSMOX Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of JNJ-1289 against purified hSMOX. The assay measures the production of hydrogen peroxide, a product of the hSMOX-catalyzed reaction, using the Amplex™ Red reagent.

Materials:

  • Recombinant human SMOX (hSMOX)

  • JNJ-1289

  • Spermine tetrachloride (substrate)

  • Amplex™ Red reagent (e.g., from Thermo Fisher Scientific)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EGTA

  • DMSO

  • Black, flat-bottom 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of JNJ-1289 in DMSO. Create a serial dilution of JNJ-1289 in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare a 2X substrate solution of spermine in the assay buffer. A final concentration of 30 µM is recommended.[4][7]

    • Prepare a 2X enzyme/detection mix containing hSMOX, HRP, and Amplex™ Red in the assay buffer. The recommended final concentrations are 2.5 nM hSMOX, 1 U/mL HRP, and 50 µM Amplex™ Red.[4][7]

  • Assay Protocol (for time-dependent inhibition):

    • Add 25 µL of the 2X JNJ-1289 serial dilution to the wells of the 96-well plate.

    • Add 25 µL of the 2X enzyme/detection mix to each well.

    • Incubate the plate at room temperature for a desired pre-incubation time (e.g., 0 or 120 minutes) to assess time-dependent inhibition.[4]

    • Initiate the enzymatic reaction by adding 50 µL of the 2X spermine substrate solution to each well.

  • Detection: Immediately measure the fluorescence intensity (excitation: 530-560 nm, emission: ~590 nm) in a microplate reader. Read the plate kinetically for 15-30 minutes.

  • Data Analysis: Determine the initial reaction rates (RFU/min) from the linear portion of the kinetic curves. Plot the percent inhibition against the logarithm of the JNJ-1289 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular hSMOX Activity Assay

This protocol provides a method to assess the functional inhibition of hSMOX in a cellular context by measuring the conversion of spermine to spermidine.

Materials:

  • A cell line with detectable hSMOX activity (e.g., A549 lung carcinoma cells which have high endogenous expression, or a cell line overexpressing hSMOX).[8]

  • JNJ-1289

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • LC-MS/MS system for polyamine analysis

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with varying concentrations of JNJ-1289 for a desired period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Harvest the cell lysates and clarify by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the total protein concentration in each cell lysate for normalization.

  • Polyamine Extraction and Analysis:

    • Perform a metabolite extraction from the cell lysates (e.g., using methanol precipitation).

    • Analyze the levels of spermine and spermidine in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the spermidine and spermine levels to the total protein concentration.

    • Calculate the ratio of spermidine to spermine as an indicator of hSMOX activity.

    • Plot the percent inhibition of the spermidine/spermine ratio against the logarithm of the JNJ-1289 concentration to determine the cellular IC₅₀ value.

Visualizations

Polyamine Catabolism Pathway

This diagram illustrates the central role of hSMOX in the polyamine catabolic pathway.

Polyamine_Catabolism Spermine Spermine hSMOX hSMOX Spermine->hSMOX Spermidine Spermidine hSMOX->Spermidine H2O2 Hydrogen Peroxide (H₂O₂) hSMOX->H2O2 Three_AP 3-Aminopropanal hSMOX->Three_AP JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition

Caption: Polyamine catabolism pathway mediated by hSMOX.

Experimental Workflow for In Vitro hSMOX Inhibition

This diagram outlines the key steps in the in vitro hSMOX inhibition assay.

hSMOX_Inhibition_Workflow start Start prep_reagents Prepare Reagents (JNJ-1289, hSMOX, Substrate) start->prep_reagents add_inhibitor Add JNJ-1289 to Plate prep_reagents->add_inhibitor pre_incubation Pre-incubate with hSMOX add_inhibitor->pre_incubation add_substrate Add Spermine to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate IC₅₀) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro hSMOX inhibition assay.

hSMOX-Mediated Signaling

The products of the hSMOX reaction, particularly H₂O₂, are signaling molecules that can influence various cellular processes, contributing to inflammation and cancer progression.

hSMOX_Signaling cluster_hSMOX hSMOX Activity cluster_downstream Downstream Effects Spermine Spermine hSMOX hSMOX Spermine->hSMOX Spermidine Spermidine hSMOX->Spermidine H2O2 H₂O₂ hSMOX->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Transcription_Factors Activation of Transcription Factors (NF-κB, AP-1, p53, HIF-1α) Oxidative_Stress->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Cancer_Progression Cancer Progression Inflammation->Cancer_Progression JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition

Caption: hSMOX-mediated downstream signaling pathways.

References

Method

Application Notes and Protocols: JNJ-7706621 Stock Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals. Introduction: JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, demonstrating significant anti-proliferat...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, demonstrating significant anti-proliferative activity in various cancer cell lines.[1][2] Accurate preparation and proper storage of JNJ-7706621 stock solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity. These application notes provide detailed protocols for the preparation and storage of JNJ-7706621 stock solutions for both in vitro and in vivo research applications.

Data Presentation

For ease of reference, the following tables summarize the key quantitative data for JNJ-7706621 solubility and storage conditions.

Table 1: Solubility of JNJ-7706621

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 125 mg/mL[3]316.97 mM[3]Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3][4] Sonication may be required.[5]
Ethanol3 mg/mL[4][6]7.6 mM[6]---
WaterInsoluble[4][6]------
DMF30 mg/mL------
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL------

Molecular Weight of JNJ-7706621: 394.36 g/mol [3][6]

Table 2: Storage and Stability of JNJ-7706621

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years[3][4]---
4°C2 years[3]---
In Solvent (e.g., DMSO)-80°C1 year[4][5]Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3][4]
-20°C1 month[3][4]---

Experimental Protocols

Protocol 1: Preparation of a High-Concentration JNJ-7706621 Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM JNJ-7706621 stock solution in DMSO.

Materials:

  • JNJ-7706621 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-warm JNJ-7706621: Allow the vial of JNJ-7706621 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the Compound: Accurately weigh the desired amount of JNJ-7706621 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of JNJ-7706621.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the JNJ-7706621 powder. For a 10 mM solution, if you weighed 3.94 mg, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[5]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][4]

  • Store Properly: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][4][5]

Mandatory Visualizations

G cluster_workflow Stock Solution Preparation Workflow A Weigh JNJ-7706621 Powder B Add Anhydrous DMSO A->B  Calculate required mass C Vortex/Sonicate to Dissolve B->C  Ensure complete dissolution D Aliquot into Single-Use Vials C->D  Prevent contamination E Store at -80°C or -20°C D->E  Avoid freeze-thaw cycles

Caption: Workflow for preparing JNJ-7706621 stock solution.

G cluster_dilution Experimental Dilution Pathway Stock High-Concentration Stock Solution (in DMSO) Intermediate Intermediate Dilution (in culture medium/buffer) Stock->Intermediate  Dilute Working Final Working Concentration (for cell treatment) Intermediate->Working  Further Dilute

Caption: General signaling pathway for stock solution dilution.

References

Application

Application Notes and Protocols for Inducing Apoptosis via Polyamine Depletion

For Researchers, Scientists, and Drug Development Professionals Introduction Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1][2] Cancer cells often exhibit elevated polyamine levels due to increased activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This makes ODC a compelling target for anticancer therapies.[3][4] Inhibiting ODC leads to the depletion of intracellular polyamines, which in turn can induce apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[1][2][5]

This document provides a detailed overview and experimental protocols for studying the induction of apoptosis through polyamine depletion, using a representative ODC inhibitor as a model compound. While specific data for a compound designated "JNJ-1289" is not publicly available, the principles and methods described herein are broadly applicable to the study of ODC inhibitors and their therapeutic potential.

Mechanism of Action: Polyamine Depletion-Induced Apoptosis

The depletion of intracellular polyamines triggers a cascade of events leading to apoptosis, primarily through the mitochondria-mediated pathway.[2][6] Inhibition of ODC blocks the conversion of ornithine to putrescine, the first committed step in polyamine synthesis. The subsequent reduction in putrescine, spermidine, and spermine levels disrupts critical cellular functions, ultimately leading to the activation of the apoptotic machinery.

Key events in this process include:

  • Disruption of Mitochondrial Membrane Potential: Polyamine depletion can lead to the loss of mitochondrial membrane potential (ΔΨm).[2][7]

  • Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3, the primary executioner caspase.[2][7]

  • DNA Fragmentation: Activated caspases lead to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[2]

The following diagram illustrates the signaling pathway:

References

Technical Notes & Optimization

Troubleshooting

JNJ-1289 solubility issues and solutions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the solubility of JNJ-1289, a potent and selective human spermine oxidase (hSMOX) inhibitor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of JNJ-1289, a potent and selective human spermine oxidase (hSMOX) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1289 and what is its primary mechanism of action?

A1: JNJ-1289 is a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX) with an IC50 of 50 nM.[1][2] It is utilized in research related to polyamine catabolism, inflammation, and cancer.[1]

Q2: I'm having trouble dissolving JNJ-1289 in aqueous buffers for my cell-based assays. What is the recommended starting point?

A2: Due to its hydrophobic nature, JNJ-1289 has low aqueous solubility. The recommended method for preparing a working solution is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium. A specific protocol involves creating a stock solution in DMSO and then diluting it with a solution containing a solubilizing agent like SBE-β-CD (Sulfobutylether-β-cyclodextrin).[1]

Q3: What are the main strategies for improving the solubility of compounds like JNJ-1289?

A3: Broadly, solubility enhancement techniques are categorized as physical and chemical modifications.[3][4]

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions with hydrophilic polymers.[4][5]

  • Chemical Modifications: These involve pH adjustment for ionizable compounds, salt formation, and complexation with agents like cyclodextrins.[4][]

  • Use of Excipients: Employing co-solvents, surfactants, or hydrotropic agents can also significantly improve solubility.[7]

Q4: Can I heat or sonicate my JNJ-1289 solution to improve dissolution?

A4: Gentle heating (e.g., to 37°C) and sonication are common initial steps to aid dissolution for many compounds. However, it is crucial to first verify the thermal stability of JNJ-1289 to avoid degradation. Vigorous vortexing is also recommended.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with JNJ-1289.

Issue 1: JNJ-1289 precipitates out of solution after dilution from a DMSO stock into my aqueous buffer.

  • Possible Cause: The final concentration of DMSO may be too low to maintain solubility, and the aqueous buffer lacks the necessary solubilizing agents. This is a common issue when diluting a lipophilic compound from a concentrated organic stock into an aqueous medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Your target experimental concentration may be above the solubility limit of JNJ-1289 in the final buffer system. Try working with a lower concentration.

    • Optimize Co-solvent Percentage: While high concentrations of DMSO can be toxic to cells, a slightly higher, non-toxic percentage in the final solution might be necessary. Ensure you run a vehicle control with the same final DMSO concentration.

    • Utilize Solubilizing Excipients: As recommended, incorporating a cyclodextrin like SBE-β-CD in your final dilution buffer can form inclusion complexes with JNJ-1289, significantly enhancing its aqueous solubility.[1][]

Issue 2: I am observing inconsistent results in my biological assays.

  • Possible Cause: Inconsistent solubility can lead to variability in the effective concentration of JNJ-1289 delivered to the biological system. Undissolved particles will not be biologically active.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your final working solution for any precipitate or cloudiness before adding it to your experiment. The solution should be clear.

    • Fresh Preparations: Prepare your JNJ-1289 working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the working solution. Stock solutions in DMSO should be stored at -20°C or -80°C.[1]

    • Equilibration Time: Ensure you allow sufficient time for the compound to dissolve completely after each dilution step.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes general solubility enhancement strategies that can be applied to poorly soluble compounds like JNJ-1289. The values are representative and should be adapted for specific experimental conditions.

Formulation IDVehicle SystemCompound Concentration (µg/mL)Observations
F1100% Saline< 1Insoluble, visible precipitate
F25% DMSO in Saline10Clear solution initially, precipitates over time
F310% Cremophor EL in Saline50Clear, stable solution
F420% SBE-β-CD in Saline2500Clear, stable solution[1]
F5Nanosuspension in 0.5% HPMC> 1000Stable milky suspension

Experimental Protocols

Protocol 1: Preparation of JNJ-1289 Working Solution using Co-Solvent and Cyclodextrin

This protocol is based on the recommended method for solubilizing JNJ-1289.[1]

Objective: To prepare a 2.5 mg/mL clear, aqueous solution of JNJ-1289.

Materials:

  • JNJ-1289 powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl), sterile

  • Sterile, conical microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare 20% SBE-β-CD in Saline: Dissolve 200 mg of SBE-β-CD in every 1 mL of saline. Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Prepare 25 mg/mL DMSO Stock Solution: Carefully weigh the required amount of JNJ-1289 powder and dissolve it in the appropriate volume of DMSO to achieve a concentration of 25 mg/mL. Vortex vigorously until the compound is fully dissolved. This is your concentrated stock solution.

  • Prepare Final Working Solution: Take 100 µL of the 25 mg/mL JNJ-1289 DMSO stock solution and add it to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix Thoroughly: Vortex the final solution immediately and vigorously to ensure the formation of a clear, homogeneous solution.

  • Final Concentration: This procedure yields a 2.5 mg/mL working solution of JNJ-1289 in a vehicle of 10% DMSO and 18% SBE-β-CD in saline.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Polyamines Polyamines Spermine Spermine Polyamines->Spermine hSMOX hSMOX Spermine->hSMOX Spermidine Spermidine hSMOX->Spermidine H2O2 H2O2 hSMOX->H2O2 Aldehyde Aldehyde hSMOX->Aldehyde JNJ1289 JNJ1289 JNJ1289->hSMOX Inhibition Oxidative_Stress Oxidative_Stress H2O2->Oxidative_Stress ROS Production

Caption: JNJ-1289 inhibits the hSMOX enzyme, blocking polyamine catabolism.

Experimental_Workflow start Start: JNJ-1289 Powder stock Dissolve in 100% DMSO to 25 mg/mL Stock start->stock mix Add Stock to Diluent (1:9 ratio) stock->mix diluent Prepare 20% SBE-β-CD in Saline diluent->mix vortex Vortex Vigorously mix->vortex final Result: 2.5 mg/mL Clear Solution vortex->final

Caption: Recommended workflow for the solubilization of JNJ-1289.

Troubleshooting_Logic start Issue: Precipitation in Aqueous Buffer check_conc Is experimental conc. as low as possible? start->check_conc lower_conc Action: Lower concentration check_conc->lower_conc No check_excipient Is a solubilizer (e.g., SBE-β-CD) present? check_conc->check_excipient Yes lower_conc->check_excipient add_excipient Action: Add SBE-β-CD to diluent buffer check_excipient->add_excipient No check_dmso Is final DMSO% toxic? check_excipient->check_dmso Yes success Solution Clear add_excipient->success increase_dmso Action: Cautiously increase final DMSO% check_dmso->increase_dmso No check_dmso->success Yes increase_dmso->success

Caption: Decision tree for troubleshooting JNJ-1289 precipitation issues.

References

Optimization

Troubleshooting JNJ-1289 precipitation in media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-1289. The information is designed to...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-1289. The information is designed to address specific issues, particularly precipitation, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1289 and what is its mechanism of action?

JNJ-1289 is a selective, potent, and competitive inhibitor of human spermine oxidase (hSMOX).[1][2][3] The IC50 value for hSMOX inhibition is 50 nM.[1][2][3] JNJ-1289 has potential applications in studying polyamine catabolic disorders due to its anti-inflammatory and anticancer activities.[1][3]

Q2: My JNJ-1289 precipitated immediately after I added it to my cell culture media. What could be the cause?

Immediate precipitation upon addition to aqueous media suggests that the final concentration of JNJ-1289 has exceeded its solubility limit in the cell culture medium.[4] Many small molecule inhibitors, especially those with lipophilic properties, have low aqueous solubility.[5]

Q3: How can I prevent my JNJ-1289 from precipitating in the future?

To prevent precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your pre-warmed cell culture media.[4] A common solvent for such stock solutions is dimethyl sulfoxide (DMSO).[6] It is also crucial to ensure the final concentration of the organic solvent in the media is low enough to not affect your cells.

Q4: I observed precipitation in my culture flask after a few hours of incubation. What might be happening?

Delayed precipitation can be caused by several factors:

  • Temperature shifts: The solubility of a compound can decrease when moving from room temperature to the 37°C of an incubator.[4]

  • pH changes: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[4]

  • Interactions with media components: Over time, JNJ-1289 might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[4]

  • Compound degradation: The compound might be unstable in the cell culture medium, and its degradation products could be less soluble.[7]

Q5: The provided information mentions using ultrasonic treatment for dissolving JNJ-1289 in DMSO. Is this necessary?

Yes, for high concentrations of JNJ-1289 in DMSO, such as 100 mg/mL, ultrasonic treatment is recommended to aid dissolution.[1] It is also important to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Data Presentation

Table 1: JNJ-1289 Stock Solution Preparation
PropertyValueNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO)Use a high-quality, anhydrous grade.
Stock Concentration 100 mg/mL (324.30 mM)Ultrasonic treatment may be required to fully dissolve the compound.[1]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of JNJ-1289 in Cell Culture Media

This protocol helps determine the highest concentration of JNJ-1289 that can be used in your specific cell culture medium without precipitation.

Materials:

  • JNJ-1289 powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of JNJ-1289 in DMSO. Based on available data, a 100 mM stock is a good starting point.

  • Pre-warm your complete cell culture medium to 37°C. [4]

  • Prepare a series of dilutions of the JNJ-1289 stock solution in the pre-warmed medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a wide range of concentrations. For example, you can prepare dilutions ranging from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is consistent across all dilutions and is at a level that is non-toxic to your cells (typically ≤ 0.5%).

  • Vortex each dilution gently immediately after preparation. [4]

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for signs of precipitation at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). [4] Look for any cloudiness, crystals, or sediment.

  • For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and examine for micro-precipitates. [4]

  • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions. [4]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting JNJ-1289 Precipitation start Start: JNJ-1289 Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precip Precipitation in stock. - Use fresh, anhydrous DMSO. - Try sonication. - Consider a lower stock concentration. check_stock->stock_precip No check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes stock_precip->start lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_dilution How was the final dilution prepared? check_final_conc->check_dilution No solubility_test Perform a solubility test to find the max soluble concentration. lower_conc->solubility_test end_success Problem Resolved solubility_test->end_success improper_dilution Improper Dilution Technique check_dilution->improper_dilution check_incubation Precipitation after incubation? check_dilution->check_incubation Dilution was correct proper_dilution Proper Dilution Technique: 1. Pre-warm media to 37°C. 2. Add stock solution to media (not the other way around). 3. Vortex gently immediately. improper_dilution->proper_dilution proper_dilution->end_success incubation_issues Potential Incubation Issues: - Temperature or pH shift. - Interaction with media components. check_incubation->incubation_issues Yes check_incubation->end_success No retest_solubility Re-evaluate solubility under incubation conditions. incubation_issues->retest_solubility retest_solubility->end_success

Caption: Troubleshooting workflow for JNJ-1289 precipitation.

SignalingPathway Simplified JNJ-1289 Signaling Pathway Spermine Spermine hSMOX hSMOX (Spermine Oxidase) Spermine->hSMOX Substrate Products Spermidine + H2O2 + Aldehyde hSMOX->Products Catalyzes JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibits Downstream Downstream Effects (e.g., Inflammation, Cell Proliferation) Products->Downstream

Caption: Simplified signaling pathway for JNJ-1289.

References

Troubleshooting

Optimizing JNJ-1289 Concentration for Experimental Success: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for optimizing the experimental concentration of JNJ-1289, a potent and selective inhibitor of hum...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental concentration of JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX). JNJ-1289 has demonstrated potential in anticancer and anti-inflammatory research.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective application of JNJ-1289 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-1289?

A1: JNJ-1289 is a selective and potent inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism. It exhibits an IC50 of 50 nM for hSMOX.[2] The inhibition by JNJ-1289 is time-dependent. By blocking hSMOX, JNJ-1289 prevents the oxidation of spermine to spermidine, a process that also generates hydrogen peroxide (H₂O₂) and 3-aminopropanal.[3] Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer.[1]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on its enzymatic IC50 of 50 nM, a good starting point for in vitro cell-based assays is to test a concentration range that brackets this value. A broad range, for instance, from 10 nM to 10 µM, is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of JNJ-1289?

A3: JNJ-1289 is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.0836 mg of JNJ-1289 (Molecular Weight: 308.36 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Is JNJ-1289 stable in cell culture media?

A4: While specific stability data for JNJ-1289 in various cell culture media is not extensively published, it is a common concern for small molecule inhibitors. The stability of a compound in culture media can be affected by factors such as pH, temperature, and the presence of serum components.[4][5][6][7][8] It is advisable to prepare fresh dilutions of JNJ-1289 in your complete cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted JNJ-1289 periodically.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of JNJ-1289 Concentration too low: The concentration of JNJ-1289 may be insufficient to inhibit SMOX in your specific cell line or experimental setup.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the optimal inhibitory concentration.
Compound degradation: JNJ-1289 may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles.
Low SMOX expression: The target cell line may have very low or no expression of spermine oxidase.Verify SMOX expression in your cell line using techniques like Western blot or qRT-PCR. Select a cell line with known SMOX expression for your experiments.
High cell toxicity or off-target effects Concentration too high: The concentration of JNJ-1289 may be in a range that causes non-specific toxicity.Lower the concentration of JNJ-1289. Refer to the dose-response curve to select a concentration that effectively inhibits the target without causing excessive cell death.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without JNJ-1289) in your experiments.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes.Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density.
Inaccurate pipetting: Errors in diluting the compound can lead to variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells.

Experimental Protocols & Data

JNJ-1289 In Vitro Efficacy Data

The following table summarizes the reported IC50 values for JNJ-1289. Note that cell line-specific IC50 values for growth inhibition are not widely published; the primary reported value is for enzymatic inhibition.

Target Assay Type IC50
Human Spermine Oxidase (hSMOX)Enzymatic Assay50 nM[2]
Protocol: Cell Viability Assay Using MTT

This protocol provides a general method for determining the effect of JNJ-1289 on the viability of adherent cancer cell lines.

Materials:

  • JNJ-1289 stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Adherent cancer cell line of interest

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of JNJ-1289 in complete medium from your 10 mM stock. A suggested starting range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest JNJ-1289 concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared JNJ-1289 dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the JNJ-1289 concentration to generate a dose-response curve and determine the IC50 value for cell growth inhibition.

Protocol: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-1289 in a subcutaneous xenograft model. Specific parameters such as cell line, mouse strain, and dosing regimen may need to be optimized.

Materials:

  • JNJ-1289

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.[10]

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • JNJ-1289 Administration:

    • Prepare the JNJ-1289 formulation in the vehicle solution.

    • Administer JNJ-1289 to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will need to be determined based on preliminary studies (e.g., daily, twice daily).

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth inhibition between the JNJ-1289 treated group and the control group.

Visualizing the SMOX Signaling Pathway and Experimental Workflow

To further aid in understanding the context of JNJ-1289's action and its experimental application, the following diagrams have been generated.

SMOX_Signaling_Pathway cluster_polyamine Polyamine Metabolism cluster_downstream Downstream Effects Spermine Spermine Spermidine Spermidine Spermine->Spermidine SMOX SMOX_node Putrescine Putrescine Spermidine->Putrescine Cancer_Progression Cancer Progression & Metastasis Spermidine->Cancer_Progression ROS H₂O₂ (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Aldehyde 3-Aminopropanal Aldehyde->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cancer_Progression SMOX_node->ROS SMOX_node->Aldehyde SMOX_node->Autophagy SMOX_node->PI3K_Akt JNJ1289 JNJ-1289 JNJ1289->SMOX_node inhibition

Caption: The SMOX signaling pathway in cancer, illustrating the inhibitory action of JNJ-1289.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation start_vitro Determine Cell Line SMOX Expression dose_response Dose-Response Curve (e.g., 10 nM - 10 µM) start_vitro->dose_response ic50 Calculate IC50 for Growth Inhibition dose_response->ic50 optimal_conc Select Optimal Concentration for Further Assays ic50->optimal_conc start_vivo Establish Xenograft Model optimal_conc->start_vivo Inform In Vivo Study Design dosing Administer JNJ-1289 and Vehicle start_vivo->dosing monitor Monitor Tumor Growth and Toxicity dosing->monitor endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitor->endpoint

Caption: A logical workflow for optimizing JNJ-1289 concentration from in vitro to in vivo experiments.

References

Optimization

JNJ-1289 Off-Target Effects Assessment: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the potential off-target effects of JNJ-1289, a selective inhibitor...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the potential off-target effects of JNJ-1289, a selective inhibitor of human spermine oxidase (hSMOX). While specific proprietary data on JNJ-1289's comprehensive off-target profile is not publicly available, this resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols based on the known pharmacology of SMOX inhibitors and general best practices in drug safety assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-1289?

A1: JNJ-1289 is a potent and selective inhibitor of human spermine oxidase (hSMOX), a flavin-dependent enzyme that plays a crucial role in polyamine catabolism. It specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an unstable aldehyde, 3-aminopropanal, which can cyclize to 1-pyrroline and subsequently be converted to other products. By inhibiting SMOX, JNJ-1289 is being investigated for its therapeutic potential in oncology and inflammatory diseases.

Q2: Why is assessing the off-target effects of JNJ-1289 important?

A2: Assessing off-target effects is a critical step in the preclinical and clinical development of any therapeutic candidate. For a selective inhibitor like JNJ-1289, it is essential to ensure that its therapeutic action is not compromised by unintended interactions with other cellular targets. Off-target binding can lead to unforeseen side effects, toxicity, or a reduction in therapeutic efficacy. A thorough off-target assessment provides a comprehensive safety profile and helps in predicting potential adverse events in clinical trials.

Q3: What are the potential off-target concerns for a selective SMOX inhibitor like JNJ-1289?

A3: Given its mechanism, potential off-target concerns for a SMOX inhibitor would include interactions with other amine oxidases or enzymes with structurally similar substrate-binding sites. Key considerations include:

  • Selectivity against other Polyamine Catabolizing Enzymes: It is crucial to determine the selectivity of JNJ-1289 against N¹-acetylpolyamine oxidase (PAOX), another key enzyme in the polyamine catabolic pathway.

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters, and off-target inhibition could lead to neurological or cardiovascular side effects.

  • Lysyl Oxidases (LOX): These enzymes are involved in collagen and elastin cross-linking, and their inhibition could affect connective tissue integrity.

  • Broader Kinase and GPCR Panels: Screening against a broad range of kinases and G-protein coupled receptors is standard practice to identify any unforeseen interactions that could lead to a variety of cellular effects.

Troubleshooting Experimental Results

Issue 1: Unexpected cellular toxicity observed at therapeutic concentrations of JNJ-1289.

  • Possible Cause: This could be due to an off-target effect, accumulation of the substrate (spermine), or the depletion of the product (spermidine) beyond a tolerable physiological range.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Measure the intracellular levels of spermine and spermidine to confirm SMOX inhibition.

    • Perform Cell Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., MTS, CellTiter-Glo®, LDH release) to confirm the toxic effect.

    • Conduct Off-Target Profiling: If not already done, screen JNJ-1289 against a broad panel of off-target proteins (e.g., kinome scan, CEREP panel) to identify potential unintended binding partners.

    • Rescue Experiments: Attempt to rescue the toxic phenotype by supplementing with downstream metabolites (e.g., spermidine) or by inhibiting pathways identified in the off-target screen.

Issue 2: Inconsistent results in different cell lines or animal models.

  • Possible Cause: This could be due to differences in the expression levels of SMOX, compensatory metabolic pathways, or the expression of off-target proteins.

  • Troubleshooting Steps:

    • Quantify SMOX Expression: Measure SMOX mRNA and protein levels in the different models to ensure the target is present at comparable levels.

    • Metabolomic Analysis: Perform metabolomic profiling to understand the baseline differences in polyamine metabolism between the models.

    • Cross-Species Target Affinity: If using different species, confirm that JNJ-1289 has a similar affinity for the SMOX ortholog in each species.

Quantitative Data Summary

While specific quantitative off-target data for JNJ-1289 is not publicly available, the following table summarizes its known on-target potency. Researchers should aim to generate similar data for a panel of potential off-targets.

TargetAssay TypeValue (IC₅₀)Reference
Human Spermine Oxidase (hSMOX)Biochemical Assay50 nM[1]

Key Experimental Protocols

Protocol 1: In Vitro Selectivity Profiling using a Broad Off-Target Panel (e.g., CEREP Panel)

  • Objective: To identify potential off-target binding of JNJ-1289 across a diverse range of receptors, ion channels, transporters, and enzymes.

  • Methodology:

    • Submit JNJ-1289 to a commercial provider of broad off-target screening panels (e.g., Eurofins CEREP, DiscoverX).

    • Typically, the compound is tested at a single high concentration (e.g., 10 µM) in radioligand binding assays or enzymatic assays.

    • Results are reported as the percent inhibition of binding or enzyme activity.

    • A significant interaction is generally considered to be >50% inhibition.

  • Follow-up: For any identified "hits," determine the IC₅₀ or Kᵢ value in concentration-response assays to quantify the potency of the off-target interaction.

Protocol 2: Kinome Profiling (e.g., KinomeScan™)

  • Objective: To assess the selectivity of JNJ-1289 against a large panel of human kinases.

  • Methodology:

    • Utilize a competitive binding assay platform, such as DiscoverX's KINOMEscan™, which measures the ability of a compound to displace a ligand from the kinase active site.

    • Screen JNJ-1289 against a panel of over 400 kinases at a fixed concentration (e.g., 1 µM or 10 µM).

    • Results are typically expressed as the percent of the kinase that remains bound to the immobilized ligand. A lower percentage indicates stronger binding of the test compound.

  • Data Interpretation: Analyze the data to identify any kinases that show significant binding to JNJ-1289. Follow up with dose-response assays to determine the K𝘥 for any significant hits.

Protocol 3: In Vivo Toxicology Assessment in Rodent Models

  • Objective: To evaluate the safety and tolerability of JNJ-1289 in a living organism and to identify potential target organs for toxicity.

  • Methodology:

    • Dose Range Finding Study: Administer single, escalating doses of JNJ-1289 to a small group of animals (e.g., mice or rats) to determine the maximum tolerated dose (MTD).

    • Repeated-Dose Toxicology Study: Administer JNJ-1289 daily for a set period (e.g., 7, 14, or 28 days) at doses up to the MTD.

    • Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.

  • Data Analysis: Compare all parameters between the treated and control groups to identify any dose-dependent adverse effects.

Visualizations

Signaling_Pathway Spermine Spermine hSMOX hSMOX Spermine->hSMOX Substrate JNJ1289 JNJ1289 JNJ1289->hSMOX Inhibition Spermidine Spermidine hSMOX->Spermidine Product H2O2 H2O2 hSMOX->H2O2 Byproduct 3-Aminopropanal 3-Aminopropanal hSMOX->3-Aminopropanal Byproduct

Caption: Mechanism of action of JNJ-1289 on the hSMOX pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Broad Panel Screening Broad Panel Screening Hit Identification Hit Identification Broad Panel Screening->Hit Identification Kinome Scan Kinome Scan Kinome Scan->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Dose Range Finding Dose Range Finding Dose-Response Assays->Dose Range Finding Inform dose selection Repeated-Dose Toxicology Repeated-Dose Toxicology Dose Range Finding->Repeated-Dose Toxicology Histopathology Histopathology Repeated-Dose Toxicology->Histopathology

Caption: Workflow for assessing off-target effects of JNJ-1289.

Logical_Relationship High Selectivity High Selectivity Low Off-Target Activity Low Off-Target Activity High Selectivity->Low Off-Target Activity Favorable Safety Profile Favorable Safety Profile Therapeutic Success Therapeutic Success Favorable Safety Profile->Therapeutic Success Low Off-Target Activity->Favorable Safety Profile

Caption: Relationship between selectivity, safety, and therapeutic success.

References

Troubleshooting

JNJ-1289 cellular permeability and uptake problems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-1289, a selective inhibitor of human spermine oxid...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-1289, a selective inhibitor of human spermine oxidase (hSMOX). The information focuses on addressing potential challenges related to its cellular permeability and uptake.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1289 and what are its key properties?

JNJ-1289 is a potent and selective, competitive inhibitor of human spermine oxidase (hSMOX) with an IC50 value of 50 nM.[1][2] It has potential applications in oncology and anti-inflammatory research due to its role in polyamine catabolism.[1][3] A summary of its known physicochemical properties is provided in the table below.

Table 1: Physicochemical Properties of JNJ-1289

PropertyValueSource
Molecular Formula C₁₆H₁₂N₄OS[1]
Molecular Weight 308.36 g/mol [1]
IC50 (hSMOX) 50 nM[1][2]

Q2: What can be predicted about the cellular permeability of JNJ-1289 based on its physicochemical properties?

While specific experimental data on JNJ-1289's permeability is not publicly available, we can make some initial predictions using Lipinski's Rule of Five. This rule helps to estimate the oral bioavailability of a drug candidate.

Table 2: JNJ-1289 Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five CriteriaJNJ-1289 (C₁₆H₁₂N₄OS)Compliance
Molecular Weight < 500 Da 308.36 DaYes
LogP ≤ 5 Not experimentally determined, but predicted to be within acceptable range.Likely
Hydrogen Bond Donors ≤ 5 1 (amine group)Yes
Hydrogen Bond Acceptors ≤ 10 5 (4 nitrogen, 1 oxygen, 1 sulfur)Yes
Number of Violations 0Likely to have good permeability

Based on this initial assessment, JNJ-1289 does not violate any of Lipinski's rules, suggesting it has a reasonable likelihood of exhibiting good passive cellular permeability. However, this is a prediction and must be confirmed experimentally.

Q3: How can I experimentally determine the cellular permeability of JNJ-1289?

Two standard in vitro assays are recommended to determine the cellular permeability of JNJ-1289:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane and is a good first screen for membrane permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms.

Detailed protocols for both assays are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered when investigating the cellular permeability and uptake of JNJ-1289.

Issue 1: Low Permeability Observed in the PAMPA Assay

If JNJ-1289 exhibits low permeability in the PAMPA assay, it suggests that the compound has poor passive diffusion characteristics.

Table 3: Troubleshooting Low Permeability in PAMPA

Potential Cause Troubleshooting Steps
Poor aqueous solubility Decrease the concentration of JNJ-1289 in the donor well. Increase the percentage of a co-solvent like DMSO in the donor solution (ensure it does not exceed a concentration that affects membrane integrity).
Compound instability Assess the stability of JNJ-1289 at the pH and temperature of the assay.
Unfavorable physicochemical properties If fundamental properties are limiting passive diffusion, consider formulation strategies such as the use of solubility enhancers.
Issue 2: Good PAMPA Permeability but Low Caco-2 Permeability

This scenario often indicates that while JNJ-1289 can passively diffuse across a lipid membrane, cellular factors in the Caco-2 monolayer are limiting its transport.

Table 4: Troubleshooting Discrepancies Between PAMPA and Caco-2 Assays

Potential Cause Troubleshooting Steps
Active Efflux JNJ-1289 may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells. Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Consider co-incubating with known inhibitors of these transporters (e.g., verapamil for P-gp) to see if permeability increases.
Metabolism by Caco-2 cells Caco-2 cells have some metabolic activity. Analyze samples from the donor and receiver wells by LC-MS/MS to look for potential metabolites of JNJ-1289.
Poor aqueous solubility in assay buffer Similar to the PAMPA assay, poor solubility can be a factor. Re-evaluate the solubility of JNJ-1289 in the specific buffer used for the Caco-2 assay.
Low compound recovery If the total amount of JNJ-1289 in the donor and receiver wells at the end of the experiment is significantly lower than the starting amount, it could be due to metabolism, binding to the plate, or accumulation within the cells.
Issue 3: High Variability in Permeability Assay Results

Inconsistent results can be due to a number of factors related to both the compound and the experimental setup.

Table 5: Troubleshooting High Variability in Permeability Assays

Potential Cause Troubleshooting Steps
Inconsistent JNJ-1289 solubility Ensure complete solubilization of JNJ-1289 in the stock solution and appropriate dilution in the assay buffer. Visually inspect for any precipitation.
Caco-2 monolayer integrity issues Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure the integrity of the cell barrier. Inconsistent TEER values can lead to variable results.
Pipetting errors Ensure accurate and consistent pipetting, especially for small volumes.
Inconsistent incubation times Use a consistent and accurate timing for the incubation period across all wells.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of JNJ-1289.

Materials:

  • 96-well PAMPA plate (with a lipid-impregnated artificial membrane)

  • 96-well acceptor plate

  • JNJ-1289

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO)

  • Plate shaker

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Prepare a stock solution of JNJ-1289 in a suitable co-solvent (e.g., 10 mM in DMSO).

  • Prepare the donor solution by diluting the JNJ-1289 stock solution in PBS to the desired final concentration (e.g., 100 µM). The final co-solvent concentration should be low (e.g., <1% DMSO).

  • Add the acceptor solution (PBS) to the wells of the acceptor plate.

  • Carefully place the PAMPA plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

  • Add the donor solution containing JNJ-1289 to the wells of the PAMPA plate.

  • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of JNJ-1289 in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • [Drug]acceptor is the concentration of JNJ-1289 in the acceptor well.

    • [Drug]equilibrium is the theoretical equilibrium concentration.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • A is the area of the membrane.

    • t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the permeability of JNJ-1289 across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • JNJ-1289

  • TEER meter

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the monolayer by measuring the TEER values. Monolayers are typically ready for experiments when TEER values are stable and above a certain threshold (e.g., >250 Ω·cm²).

  • On the day of the experiment, wash the monolayers with pre-warmed HBSS.

  • Prepare the donor solution by dissolving JNJ-1289 in HBSS at the desired concentration.

  • For Apical to Basolateral (A→B) permeability: Add the donor solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B→A) permeability (to assess efflux): Add the donor solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analyze the concentration of JNJ-1289 in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of JNJ-1289 across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of JNJ-1289 in the donor chamber.

  • Calculate the efflux ratio:

    Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

Polyamine_Catabolism_Pathway Spermine Spermine hSMOX hSMOX (Spermine Oxidase) Spermine->hSMOX Substrate SSAT1 SSAT1 Spermine->SSAT1 Spermidine Spermidine Putrescine Putrescine hSMOX->Spermidine Product H2O2 H₂O₂ hSMOX->H2O2 Byproduct Aldehyde 3-Aminopropanal hSMOX->Aldehyde Byproduct JNJ1289 JNJ-1289 JNJ1289->hSMOX Inhibition AcetylSpermine N¹-Acetylspermine SSAT1->AcetylSpermine PAOX PAOX AcetylSpermine->PAOX PAOX->Spermidine

Caption: JNJ-1289 inhibits hSMOX in the polyamine catabolism pathway.

Permeability_Troubleshooting_Workflow start Start: Assess JNJ-1289 Permeability pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Result pampa->pampa_result caco2 Perform Caco-2 Assay caco2_result Caco-2 Result caco2->caco2_result good_perm Good Permeability pampa_result->good_perm High poor_perm Poor Passive Permeability pampa_result->poor_perm Low caco2_result->good_perm High efflux Potential Efflux Substrate caco2_result->efflux Low (Efflux Ratio > 2) metabolism Potential Metabolism caco2_result->metabolism Low (Low Recovery) good_perm->caco2 troubleshoot_solubility Troubleshoot Solubility poor_perm->troubleshoot_solubility bidirectional_caco2 Perform Bidirectional Caco-2 Assay efflux->bidirectional_caco2

Caption: Troubleshooting workflow for JNJ-1289 permeability assessment.

References

Optimization

JNJ-1289 stability in different experimental conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of JNJ-1289 in various experimental settings. Frequently Asked Questions (FAQ...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of JNJ-1289 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1289 and what is its primary mechanism of action?

JNJ-1289 is a potent, selective, and competitive allosteric inhibitor of human spermine oxidase (hSMOX), with an IC50 of 50 nM.[1] It functions by binding to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity.[2] JNJ-1289's inhibition is time-dependent, meaning its potency increases with pre-incubation time with the hSMOX enzyme.

Q2: I'm seeing variable IC50 values in my experiments. What could be the cause?

Variability in IC50 values for JNJ-1289 can be attributed to its time-dependent inhibition. The inhibitor initially forms a weak complex with hSMOX, which then slowly isomerizes to a tightly bound complex. Therefore, the duration of pre-incubation of JNJ-1289 with the hSMOX enzyme before adding the substrate will significantly impact the apparent IC50 value. For consistent results, it is crucial to maintain a standardized pre-incubation time across all experiments.

Q3: How should I store JNJ-1289?

The stability of JNJ-1289 depends on whether it is in solid form or in a solvent. Adherence to the recommended storage conditions is critical to ensure the compound's integrity. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution Improper solvent or concentration. Hygroscopic nature of DMSO.Use newly opened, high-purity DMSO. If precipitation occurs, gentle warming and/or sonication can aid dissolution. Ensure the concentration does not exceed the solubility limit.
Loss of compound activity over time Improper storage of stock solutions. Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Inconsistent results in cellular assays Degradation of JNJ-1289 in aqueous media.Prepare fresh dilutions of JNJ-1289 in your assay buffer immediately before each experiment. Minimize the time the compound spends in aqueous solution prior to cell exposure.
Unexpected side effects in vivo Potential degradation products or off-target effects.While specific degradation products of JNJ-1289 are not well-documented, it is crucial to use freshly prepared formulations to minimize this risk. If unexpected effects are observed, consider analytical characterization of the dosing solution.

Data on Storage and Stability

Table 1: Storage Conditions for JNJ-1289

FormStorage TemperatureDurationSource
Powder-20°C≥ 2 years[3]
In Solvent (e.g., DMSO)-80°C6 months[1]
In Solvent (e.g., DMSO)-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of JNJ-1289 Stock Solution (In Vitro)
  • Reagent: JNJ-1289 powder, high-purity dimethyl sulfoxide (DMSO).

  • Procedure:

    • Allow the JNJ-1289 vial to equilibrate to room temperature before opening.

    • Prepare a stock solution in DMSO. For example, for a 10 mM stock solution, dissolve 3.08 mg of JNJ-1289 in 1 mL of DMSO.

    • If necessary, use an ultrasonic bath to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: General Guidelines for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. While specific data for JNJ-1289 is not publicly available, a general approach based on ICH guidelines can be followed.[4][5][6][7]

  • Acid and Base Hydrolysis:

    • Dissolve JNJ-1289 in a suitable solvent and then dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Degradation:

    • Expose JNJ-1289 to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable solvent.

    • Incubate at room temperature and analyze at multiple time points.

  • Thermal Degradation:

    • Expose solid JNJ-1289 and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

    • Analyze samples at various intervals to assess degradation.

  • Photostability:

    • Expose solid JNJ-1289 and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples after a defined exposure period.

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, should be developed and validated to separate and quantify JNJ-1289 and its degradation products.

Visualizations

Signaling Pathway

Polyamine_Catabolism Polyamine Catabolism and hSMOX Inhibition Spermine Spermine hSMOX hSMOX (Spermine Oxidase) Spermine->hSMOX Substrate Spermidine Spermidine hSMOX->Spermidine Product H2O2 H₂O₂ (Hydrogen Peroxide) hSMOX->H2O2 AP 3-Aminopropanal hSMOX->AP JNJ1289 JNJ-1289 JNJ1289->hSMOX Allosteric Inhibition OxidativeStress Oxidative Stress & DNA Damage H2O2->OxidativeStress AP->OxidativeStress Inflammation Inflammation (e.g., TNF-α, IL-6) Inflammation->hSMOX Induces Expression Hypoxia Hypoxia (via HIF-1α) Hypoxia->hSMOX Induces Expression

Caption: Polyamine catabolism by hSMOX and its inhibition by JNJ-1289.

Experimental Workflow

Stability_Workflow General Workflow for JNJ-1289 Stability Assessment start JNJ-1289 Sample (Solid or Solution) stress Expose to Stress Conditions (pH, Light, Temp, Oxidizing Agent) start->stress sampling Collect Samples at Timed Intervals stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify JNJ-1289 & Degradation Products analysis->data evaluation Evaluate Stability Profile & Determine Degradation Rate data->evaluation end Stability Report evaluation->end

Caption: A generalized workflow for assessing the stability of JNJ-1289.

References

Troubleshooting

Interpreting unexpected results with JNJ-1289

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-1289, a selective and potent inhibitor of human sp...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-1289, a selective and potent inhibitor of human spermine oxidase (hSMOX).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-1289?

A1: JNJ-1289 is a selective, potent, and competitive inhibitor of human spermine oxidase (hSMOX).[1] It functions in a time-dependent manner, meaning its inhibitory effect increases with the duration of pre-incubation with the enzyme.[2]

Q2: What are the potential therapeutic applications of JNJ-1289?

A2: Due to its role in inhibiting hSMOX, which is involved in polyamine catabolism, JNJ-1289 has potential anticancer and anti-inflammatory activities.[1] Dysregulation of polyamine metabolism is frequently observed in neoplastic diseases.

Q3: What is the selectivity profile of JNJ-1289?

A3: JNJ-1289 is a selective inhibitor for SMOX over polyamine oxidase (PAOX).[2]

Troubleshooting Unexpected Results

This section addresses potential unexpected outcomes during experiments with JNJ-1289 and provides guidance on how to interpret and troubleshoot these results.

Issue 1: Observed IC50 Value is Higher Than Expected

You perform an in vitro hSMOX inhibition assay and find that the IC50 of JNJ-1289 is significantly higher than the reported values.

Possible Causes and Troubleshooting Steps:

  • Inadequate Pre-incubation Time: JNJ-1289 exhibits time-dependent inhibition.[2] A short pre-incubation of the enzyme and inhibitor can lead to an underestimation of its potency.

    • Recommendation: Increase the pre-incubation time of hSMOX with JNJ-1289 before adding the substrate (spermine). A pre-incubation of 2 hours has been shown to significantly decrease the IC50.[2]

  • Sub-optimal Assay Conditions: The concentration of the enzyme or substrate can influence the apparent IC50 value.

    • Recommendation: Ensure that the concentrations of hSMOX and spermine in your assay are consistent with established protocols.

  • Reagent Quality: Degradation of JNJ-1289 or the enzyme can affect the results.

    • Recommendation: Verify the integrity and concentration of your JNJ-1289 stock solution. Use freshly prepared enzyme aliquots.

Data Comparison:

Pre-incubation TimeReported IC50 (nM)
0 hours127[2]
2 hours8[2]
Your Result[Enter your observed value]

Experimental Workflow for IC50 Determination:

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare JNJ-1289 dilutions and hSMOX enzyme solution preincubation Pre-incubate hSMOX with JNJ-1289 (0 or 2 hours) reagents->preincubation add_substrate Add Spermine (Substrate) preincubation->add_substrate detect Measure Enzyme Activity (e.g., H2O2 production) add_substrate->detect calculate Calculate IC50 detect->calculate

Workflow for determining the IC50 of JNJ-1289.
Issue 2: Unexpected Cellular Phenotype Observed

You are treating a cell line with JNJ-1289 and observe a phenotype that is not readily explained by the inhibition of hSMOX alone (e.g., unexpected changes in cell morphology, proliferation, or apoptosis).

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: Although selective, high concentrations of any inhibitor may lead to off-target effects.

    • Recommendation: Perform a dose-response experiment to determine the lowest effective concentration. Compare the phenotype with that of another SMOX inhibitor or use siRNA/shRNA to knockdown SMOX as a more specific control.

  • Downstream Effects of Polyamine Depletion: The inhibition of SMOX alters polyamine metabolism, which can have wide-ranging effects on cellular processes beyond simple proliferation, including ion channel function and gene expression.

    • Recommendation: Measure the intracellular concentrations of polyamines (putrescine, spermidine, spermine) to confirm the on-target effect of JNJ-1289. Analyze downstream signaling pathways that are known to be affected by polyamine levels.

Signaling Pathway: Polyamine Catabolism and JNJ-1289 Inhibition

spermine Spermine smox hSMOX spermine->smox Substrate spermidine Spermidine smox->spermidine Product h2o2 H2O2 smox->h2o2 By-product aldehyde 3-aminopropanal smox->aldehyde By-product jnj1289 JNJ-1289 jnj1289->smox Inhibits

Inhibition of hSMOX by JNJ-1289 in the polyamine catabolic pathway.
Issue 3: Inconsistent Results Between Different Cell Lines

The inhibitory effect of JNJ-1289 on cell proliferation is potent in one cancer cell line but weak in another, despite both expressing hSMOX.

Possible Causes and Troubleshooting Steps:

  • "Polyamine Addiction" Level: The dependency of cancer cells on the polyamine pathway can vary. Some cell lines may have compensatory mechanisms to maintain polyamine homeostasis.

    • Recommendation: Characterize the expression levels of other key enzymes in the polyamine pathway (e.g., ODC, SAMDC) in both cell lines. The less sensitive cell line might upregulate compensatory pathways.

  • Drug Efflux Pumps: The less sensitive cell line may express higher levels of drug efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of JNJ-1289.

    • Recommendation: Use a fluorescent substrate of efflux pumps or a commercially available assay to compare efflux activity between the cell lines. Co-treatment with a known efflux pump inhibitor could also be explored.

Logical Troubleshooting Flow:

start Inconsistent results between cell lines check_smox Confirm hSMOX expression in both cell lines start->check_smox polyamine_dep Assess 'polyamine addiction' (e.g., measure baseline polyamine levels) check_smox->polyamine_dep efflux_pumps Investigate drug efflux pump activity check_smox->efflux_pumps compensatory Analyze compensatory pathways (e.g., ODC, SAMDC expression) check_smox->compensatory conclusion Identify mechanism of differential sensitivity polyamine_dep->conclusion efflux_pumps->conclusion compensatory->conclusion

Troubleshooting differential sensitivity to JNJ-1289.

Detailed Experimental Protocols

Protocol 1: In Vitro hSMOX Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of JNJ-1289 in DMSO.

    • Prepare a solution of recombinant human SMOX (hSMOX) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a solution of spermine (substrate) in the assay buffer.

    • Prepare a detection reagent to measure hydrogen peroxide (H₂O₂) production (e.g., Amplex Red).

  • Assay Procedure:

    • Add 2.5 nM of hSMOX to each well of a 96-well plate.

    • Add serial dilutions of JNJ-1289 to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 or 2 hours) at 37°C.

    • Initiate the enzymatic reaction by adding 30 µM of spermine.

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

    • Stop the reaction and add the H₂O₂ detection reagent.

    • Measure the fluorescence or absorbance according to the detection reagent's protocol.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (DMSO).

    • Plot the percent inhibition versus the logarithm of the JNJ-1289 concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Proliferation Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of JNJ-1289. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percent viability versus the logarithm of the JNJ-1289 concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Optimization

JNJ-1289 assay variability and reproducibility

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the JNJ-XXXX assay. The information provided is...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the JNJ-XXXX assay. The information provided is intended to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in high-throughput screening (HTS) assays?

A1: Variability in HTS assays can arise from both technological and biological sources. Technological sources include batch effects, plate and positional (row or column) effects, and robotic equipment inconsistencies.[1][2] Biological sources can include the presence of non-selective binders, which may lead to false positive or negative results.[2]

Q2: How can I assess the quality of my HTS assay?

A2: A key metric for assessing HTS assay quality is the Z'-factor. A Z'-factor value greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for high-throughput screening.[3] The calculation of the Z'-factor involves comparing the means and standard deviations of positive and negative controls.

Q3: What are some common data normalization techniques to minimize variability?

A3: Data normalization is crucial for comparing data across different plates in the same assay.[1] Common methods include control-based normalization, such as calculating the percent inhibition relative to positive and negative controls on each plate.[1][2] More advanced techniques can also correct for spatial biases across the plate.[1]

Q4: How can I confirm a "hit" from a primary screen?

A4: Hit confirmation is a critical step to eliminate false positives. This typically involves re-testing the compound in a dose-response format to determine its potency (e.g., IC50). It is also important to consider potential non-specific activity or cytotoxicity of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High well-to-well variability within a single plate - Inconsistent dispensing by liquid handlers- Edge effects due to temperature or evaporation gradients- Cell clumping or uneven plating- Perform regular maintenance and calibration of robotic liquid handlers.- Use barrier-sealed plates or ensure proper humidification during incubation.- Optimize cell suspension and plating techniques to ensure a monolayer.
Plate-to-plate variability - Batch-to-batch variation in reagents or cells- Inconsistent incubation times- Fluctuations in reader sensitivity- Use a single, validated batch of critical reagents and cells for the entire screen.- Standardize all incubation steps using automated timers.- Perform daily calibration and quality control checks on the plate reader.
Low Z'-factor (<0.5) - Small dynamic range between positive and negative controls- High variability in control wells- Suboptimal assay conditions (e.g., substrate concentration, incubation time)- Re-evaluate and optimize positive and negative controls to maximize the signal window.- Troubleshoot sources of variability in control wells (see above).- Systematically optimize assay parameters to improve performance.[4]
Inconsistent dose-response curves - Compound precipitation at high concentrations- Compound instability in assay buffer- Complex mechanism of action- Visually inspect assay plates for compound precipitation.- Assess compound stability over the course of the experiment.- Consider more complex binding models or mechanism of action studies.

Experimental Protocols

Standard High-Throughput Screening (HTS) Protocol

This protocol outlines a general workflow for a primary screen to identify inhibitors of a target enzyme.

  • Compound Preparation : Compounds from a library are typically diluted to a working concentration (e.g., 10 µM in 0.1% DMSO).[3]

  • Assay Plate Preparation : Using automated liquid handlers, transfer a small volume (e.g., 50 µL) of the compound solution to each well of a multi-well assay plate.[3] Include positive and negative controls on each plate.[1]

  • Enzyme and Substrate Addition : Add the target enzyme and its substrate to the assay plate.

  • Incubation : Incubate the plates for a predetermined time at a controlled temperature to allow the enzymatic reaction to proceed.

  • Signal Detection : Use a plate reader to measure the signal generated by the reaction product. The detection method will depend on the assay type (e.g., fluorescence, luminescence, absorbance).[4]

  • Data Analysis : Normalize the raw data and identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the baseline signal).[3]

Dose-Response Assay for Hit Confirmation
  • Compound Serial Dilution : Prepare a serial dilution of the hit compound, typically in 8-12 concentrations.

  • Assay Execution : Perform the assay as described in the HTS protocol, using the different concentrations of the compound.

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example of Inter-Assay Variability
Assay RunPositive Control (Mean Signal)Negative Control (Mean Signal)Z'-Factor
1150,00010,0000.65
2145,00011,0000.62
3155,0009,5000.68
Table 2: Example of Intra-Assay Reproducibility (IC50 Values for JNJ-XXXX)
ReplicateIC50 (nM)
152.3
248.9
355.1
Mean 52.1
Std. Dev. 3.1
%CV 5.9%

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression JNJ_XXXX JNJ-XXXX JNJ_XXXX->Kinase2

Caption: Hypothetical signaling pathway showing inhibition by JNJ-XXXX.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates Assay_Plates->Dispensing Reagent_Addition Reagent Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

References

Troubleshooting

Technical Support Center: JNJ-1289 Time-Dependent Inhibition

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the time-dependent inhibition of JNJ-1289, a potent and selective inhibitor of human...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the time-dependent inhibition of JNJ-1289, a potent and selective inhibitor of human spermine oxidase (hSMOX).

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1289 and why is its time-dependent inhibition a consideration?

JNJ-1289 is a selective and potent competitive inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism, which is associated with inflammation and cancer.[1][2] JNJ-1289 exhibits time-dependent inhibition, meaning its inhibitory potency increases with the duration of pre-incubation with the enzyme.[1] This is a critical consideration in experimental design and data interpretation, as failing to account for this property can lead to an underestimation of the compound's true potency and misleading results.

Q2: What is time-dependent inhibition (TDI)?

Time-dependent inhibition (TDI) is a phenomenon where the inhibitory effect of a compound on an enzyme increases over time.[3][4] This can occur through various mechanisms, including the formation of a more stable enzyme-inhibitor complex, or in some cases, covalent modification of the enzyme.[4][5] Unlike direct, reversible inhibition which occurs rapidly, TDI is a progressive process.[6]

Q3: How can I determine if my experimental results are affected by the time-dependent inhibition of JNJ-1289?

A key indicator of time-dependent inhibition is a leftward shift in the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) when the inhibitor is pre-incubated with the enzyme before adding the substrate.[3][7] If you observe a significantly lower IC50 for JNJ-1289 after a pre-incubation period compared to a condition with no pre-incubation, it is likely that time-dependent inhibition is influencing your results.[1]

Q4: What are the key parameters to characterize time-dependent inhibition?

The two main parameters used to quantify time-dependent inhibition are:

  • k_inact : The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

  • K_I : The inhibitor concentration that produces half of the maximal rate of inactivation.

These parameters provide a more detailed and accurate description of the inhibitor's potency than a simple IC50 value.[7][8]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with JNJ-1289 and other time-dependent inhibitors.

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. Inconsistent pre-incubation times. Pipetting errors. Instability of the enzyme or compound.Strictly control and document all pre-incubation times.[9] Use calibrated pipettes and prepare master mixes to minimize pipetting variability.[10] Ensure proper storage and handling of both hSMOX and JNJ-1289 solutions. Use fresh preparations when possible.[9]
No significant IC50 shift observed, despite literature suggesting time-dependent inhibition. Pre-incubation time is too short. Inhibitor concentration range is not appropriate. Assay conditions (e.g., pH, temperature) are not optimal for observing TDI.Increase the pre-incubation time. A common starting point is 30 minutes.[3][8] Ensure the range of JNJ-1289 concentrations tested brackets the expected IC50 values both with and without pre-incubation. Verify and optimize assay conditions to ensure they are suitable for hSMOX activity and the mechanism of JNJ-1289 inhibition.
Enzyme activity is too low or absent. Improper storage or handling of the enzyme. Presence of interfering substances in the assay. Incorrect buffer composition or pH.Store hSMOX at the recommended temperature and avoid repeated freeze-thaw cycles. Check for potential interfering substances in your sample preparation, such as high concentrations of solvents (e.g., DMSO), EDTA, or detergents.[10] Confirm that the buffer system and pH are optimal for hSMOX activity.
Non-linear progress curves in the enzyme assay. Substrate depletion. Product inhibition. The inherent nature of time-dependent inhibition.Ensure that substrate consumption is kept to a minimum (typically <10-15%) to maintain initial velocity conditions. Investigate if the product of the enzymatic reaction is inhibitory. For time-dependent inhibitors, the reaction rate is expected to decrease over time as the enzyme is progressively inactivated.[5] This is the phenomenon you are aiming to measure.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of JNJ-1289 against hSMOX, highlighting its time-dependent nature.

Pre-incubation TimeJNJ-1289 IC50 (nM)Enzyme Concentration (nM)Spermine (Spm) Concentration (µM)Reference
0 hours1272.530[1]
2 hours82.530[1]
Not specified502.530[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments to characterize and control for the time-dependent inhibition of JNJ-1289.

Protocol 1: IC50 Shift Assay to Confirm Time-Dependent Inhibition

Objective: To determine if JNJ-1289 exhibits time-dependent inhibition of hSMOX by comparing IC50 values with and without a pre-incubation step.

Materials:

  • Purified human spermine oxidase (hSMOX)

  • JNJ-1289 stock solution (in DMSO)

  • Spermine (hSMOX substrate)

  • Appropriate assay buffer (optimized for hSMOX activity)

  • Detection reagent (e.g., for measuring H2O2 production)

  • 96-well microplate

  • Incubator and plate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of JNJ-1289 in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare the hSMOX enzyme solution in the assay buffer to the desired final concentration.

    • Prepare the spermine substrate solution in the assay buffer.

  • Experimental Setup (Two conditions):

    • Condition A: No Pre-incubation (t=0 min)

      • Add the assay buffer, JNJ-1289 dilutions, and the substrate (spermine) to the wells of the microplate.

      • Initiate the reaction by adding the hSMOX enzyme solution.

    • Condition B: With Pre-incubation (e.g., t=30 min)

      • Add the assay buffer, JNJ-1289 dilutions, and the hSMOX enzyme solution to the wells.

      • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).[3][8]

      • Initiate the reaction by adding the spermine substrate solution.

  • Reaction and Detection:

    • Immediately after initiating the reaction, monitor the enzyme activity over time using a plate reader at the appropriate wavelength for your detection method.

  • Data Analysis:

    • Calculate the initial reaction rates for each JNJ-1289 concentration for both conditions.

    • Plot the percent inhibition versus the log of the JNJ-1289 concentration.

    • Determine the IC50 value for both the no pre-incubation and with pre-incubation conditions by fitting the data to a suitable dose-response curve.

    • An IC50 shift, defined as the ratio of the IC50 without pre-incubation to the IC50 with pre-incubation, greater than 1.5 or 2 is generally considered indicative of time-dependent inhibition.[8]

Protocol 2: Determination of k_inact and K_I

Objective: To quantify the kinetic parameters of time-dependent inhibition of hSMOX by JNJ-1289.

Materials: Same as for the IC50 Shift Assay.

Methodology:

  • Experimental Design:

    • This experiment involves pre-incubating hSMOX with multiple concentrations of JNJ-1289 for several different time points.[7]

  • Pre-incubation:

    • Prepare a master mix containing the hSMOX enzyme in the assay buffer.

    • In separate tubes or a deep-well plate, mix the enzyme with various concentrations of JNJ-1289 (and a vehicle control).

    • Incubate these mixtures at 37°C.

  • Sampling and Reaction Initiation:

    • At designated time points during the pre-incubation (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot from each inhibitor concentration mixture.

    • Immediately dilute this aliquot into a reaction mixture containing a saturating concentration of the spermine substrate to start the reaction. This dilution step is crucial to minimize further inhibition during the activity measurement.

  • Enzyme Activity Measurement:

    • Measure the residual enzyme activity for each sample by monitoring product formation over a short period.

  • Data Analysis:

    • For each concentration of JNJ-1289, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The slope of each of these lines represents the apparent inactivation rate constant (k_obs) for that inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding JNJ-1289 concentrations.

    • Fit this data to the following Michaelis-Menten-like equation to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the concentration of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

TDI_Mechanism cluster_0 Direct Reversible Inhibition cluster_1 Time-Dependent Inhibition E Enzyme (hSMOX) EI Enzyme-Inhibitor Complex E->EI k_on I Inhibitor (JNJ-1289) I->EI EI->E k_off E2 Enzyme (hSMOX) EI2 Initial Complex E2->EI2 k_on I2 Inhibitor (JNJ-1289) I2->EI2 EI2->E2 k_off EI_star Stable/Inactive Complex EI2->EI_star k_inact

Caption: Conceptual diagram of direct vs. time-dependent inhibition.

IC50_Shift_Workflow cluster_no_preinc Condition A: No Pre-incubation cluster_with_preinc Condition B: With Pre-incubation start Start prepare_reagents Prepare JNJ-1289 dilutions, hSMOX, and substrate start->prepare_reagents mix_no_preinc Mix JNJ-1289, substrate, and initiate with hSMOX prepare_reagents->mix_no_preinc mix_with_preinc Mix JNJ-1289 and hSMOX prepare_reagents->mix_with_preinc measure_activity_A Measure enzyme activity mix_no_preinc->measure_activity_A analyze_A Calculate IC50 (t=0) measure_activity_A->analyze_A compare Compare IC50 values (Calculate IC50 shift) analyze_A->compare preincubate Pre-incubate (e.g., 30 min at 37°C) mix_with_preinc->preincubate add_substrate Initiate with substrate preincubate->add_substrate measure_activity_B Measure enzyme activity add_substrate->measure_activity_B analyze_B Calculate IC50 (t=30) measure_activity_B->analyze_B analyze_B->compare end End compare->end Kinact_KI_Workflow start Start preincubate Pre-incubate hSMOX with various [JNJ-1289] over time start->preincubate sample At timepoints, take aliquots and dilute into substrate preincubate->sample measure_activity Measure residual enzyme activity sample->measure_activity plot_activity Plot ln(% activity) vs. time for each [JNJ-1289] measure_activity->plot_activity calculate_kobs Determine k_obs (slope of each line) plot_activity->calculate_kobs plot_kobs Plot k_obs vs. [JNJ-1289] calculate_kobs->plot_kobs fit_data Fit data to Michaelis-Menten-like equation plot_kobs->fit_data results Determine k_inact and K_I fit_data->results end End results->end

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of JNJ-1289 and MDL72527 for Human Spermine Oxidase (hSMOX) Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of two prominent inhibitors of human spermine oxidase (hSMOX): JNJ-1289 and MDL72527. The information p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of human spermine oxidase (hSMOX): JNJ-1289 and MDL72527. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies in polyamine catabolism, inflammation, and cancer.

Introduction to hSMOX and its Inhibitors

This guide focuses on two widely studied hSMOX inhibitors:

  • JNJ-1289: A potent, selective, and allosteric inhibitor of hSMOX.[2][3]

  • MDL72527: An irreversible inhibitor of the broader polyamine oxidase (PAO) family, including SMOX.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for JNJ-1289 and MDL72527, highlighting their differences in potency and selectivity.

ParameterJNJ-1289MDL72527Reference(s)
hSMOX IC₅₀ 50 nM89 - 100 µM[2][3][6][7]
hSMOX IC₅₀ (Time-Dependent) 127 nM (0 hr pre-incubation)8 nM (2 hr pre-incubation)Not reported to be time-dependent[6][8]
hSMOX Kᵢ 1.4 µM (initial complex)63 µM[2][7]
Selectivity (hSMOX vs. hPAOX) Highly selective (>40-fold)Less selective[2][8]
Mechanism of Action Competitive, Allosteric, Time-DependentIrreversible[2][4][5]

hSMOX Signaling Pathway

The catabolism of spermine by hSMOX generates byproducts that can induce cellular stress and modulate signaling pathways involved in inflammation and apoptosis.

hSMOX_Pathway hSMOX-Mediated Signaling Pathway Spermine Spermine hSMOX hSMOX Spermine->hSMOX Spermidine Spermidine hSMOX->Spermidine H2O2 Hydrogen Peroxide (H₂O₂) hSMOX->H2O2 Aminopropanal 3-Aminopropanal hSMOX->Aminopropanal OxidativeStress Oxidative Stress H2O2->OxidativeStress Acrolein Acrolein Aminopropanal->Acrolein non-enzymatic Acrolein->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis DNADamage->Apoptosis Inflammation->Apoptosis

Caption: hSMOX catalyzes spermine oxidation, producing spermidine, H₂O₂, and acrolein, which lead to oxidative stress.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

hSMOX Inhibition Assay (Chemiluminescent)

This assay quantifies hSMOX activity by measuring the production of hydrogen peroxide (H₂O₂) using a horseradish peroxidase (HRP)-coupled reaction that generates a chemiluminescent signal.

hSMOX_Inhibition_Workflow hSMOX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (Glycine, pH 8.0), hSMOX enzyme, Inhibitor dilutions (JNJ-1289/MDL72527), Spermine (substrate), HRP, Luminol Mix In a 96-well plate, combine: - Assay Buffer - hSMOX enzyme - Inhibitor (or vehicle) Reagents->Mix Preincubation Pre-incubate enzyme and inhibitor (e.g., 0 or 2 hours for JNJ-1289) Mix->Preincubation Initiate Add Spermine, HRP, and Luminol to initiate the reaction Preincubation->Initiate Measure Measure chemiluminescence immediately over a time course (e.g., 60 seconds) Initiate->Measure Calculate Calculate % inhibition relative to vehicle control Measure->Calculate Plot Plot % inhibition vs. inhibitor concentration Calculate->Plot Determine Determine IC₅₀ values using non-linear regression Plot->Determine

Caption: Workflow for determining hSMOX inhibitory activity using a chemiluminescent assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.083 M Glycine, pH 8.0.

    • hSMOX Enzyme: Dilute purified recombinant hSMOX to the desired concentration (e.g., 2.5 nM) in assay buffer.

    • Inhibitors: Prepare serial dilutions of JNJ-1289 and MDL72527 in DMSO, then dilute further in assay buffer.

    • Substrate: Prepare a stock solution of spermine (e.g., 2 mM) in assay buffer.

    • Detection Reagents: Prepare solutions of horseradish peroxidase (HRP) and luminol in assay buffer.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 25 µL of hSMOX enzyme solution to each well.

    • Add 25 µL of inhibitor dilution (or vehicle control - DMSO) to the respective wells.

    • For time-dependent inhibition studies with JNJ-1289, pre-incubate the plate at 37°C for a specified time (e.g., 0 or 120 minutes).

    • To initiate the reaction, add 50 µL of a substrate/detection mix containing spermine, HRP, and luminol.

    • Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTS)

This assay assesses the cytotoxic effects of the inhibitors on cultured cells by measuring the metabolic reduction of MTS tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., A549 human lung carcinoma cells, which have high endogenous hSMOX expression) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of JNJ-1289 or MDL72527 for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for hSMOX Expression

This technique is used to detect and quantify the levels of hSMOX protein in cell lysates.

Protocol:

  • Cell Lysis:

    • Treat cells with inhibitors as described for the cell viability assay.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against hSMOX overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize the results.

Discussion

The experimental data clearly demonstrate that JNJ-1289 is a significantly more potent and selective inhibitor of hSMOX compared to MDL72527 . The IC₅₀ value of JNJ-1289 is in the nanomolar range, while that of MDL72527 is in the micromolar range.[2][3][6][7] Furthermore, JNJ-1289 exhibits high selectivity for hSMOX over the related enzyme hPAOX, an important consideration for targeted studies of spermine metabolism.[2][8]

The distinct mechanisms of action of these two inhibitors are also a critical factor for experimental design. JNJ-1289 is a competitive and allosteric inhibitor that binds to a site distinct from the active site, leading to time-dependent inhibition.[2][8][9] This suggests that pre-incubation of the enzyme with JNJ-1289 is crucial to achieve maximal potency. In contrast, MDL72527 is an irreversible inhibitor that covalently modifies the enzyme.[4][5]

The choice between JNJ-1289 and MDL72527 will depend on the specific research question. For studies requiring high potency and specific inhibition of hSMOX with minimal off-target effects on other polyamine oxidases, JNJ-1289 is the superior choice. Its well-defined allosteric mechanism of action also provides a valuable tool for probing the structure and function of hSMOX. MDL72527, while less potent and selective, has been extensively used in a wide range of in vitro and in vivo studies and may be suitable for experiments where broader inhibition of polyamine oxidation is desired or for comparison with historical data.[10]

References

Comparative

A Comparative Guide to Spermine Oxidase Inhibitors: JNJ-1289 and Beyond

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of JNJ-1289 (also known as JNJ-77060628), a potent and selective spermine oxidase (SMOX) inhibitor, with other not...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-1289 (also known as JNJ-77060628), a potent and selective spermine oxidase (SMOX) inhibitor, with other notable inhibitors of this key enzyme in polyamine catabolism. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comprehensive overview of the current landscape of SMOX inhibitors.

Spermine oxidase (SMOX) is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.

Quantitative Comparison of Spermine Oxidase Inhibitors

The following table summarizes the key biochemical parameters of JNJ-1289 and other well-characterized SMOX inhibitors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency and selectivity.

InhibitorTargetIC₅₀ (nM)Kᵢ (nM)Selectivity (vs. hPAOX)Mechanism of ActionReference(s)
JNJ-1289 hSMOX50 (8 with 2h pre-incubation)->40-fold (IC₅₀ >2 µM for hPAOX)Competitive, Allosteric, Time-dependent
JNJ-9350 hSMOX8.39.9>89-fold (IC₅₀ = 790 nM for hPAOX)Competitive
MDL72527 hSMOX/hPAOX90,00063,000Non-selectiveIrreversible
SI-4650 hSMOX289,000382,000~0.1-fold (IC₅₀ = 35 µM for hPAOX)Competitive
2,11-Met₂Spm hSMOX169,000-Selective for SMOX (inferred)Substrate-derived
Compound 7 hSMOX230460-Competitive
Compound 6 hSMOX5401600-Competitive

hSMOX: human Spermine Oxidase; hPAOX: human Polyamine Oxidase. IC₅₀ and Kᵢ values are for the human enzyme unless otherwise specified.

Experimental Protocols

Biochemical Assay for Spermine Oxidase Activity (Horseradish Peroxidase-Luminol Coupled Assay)

This is a widely used method to determine the enzymatic activity of SMOX by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the SMOX-catalyzed reaction.

Principle: The H₂O₂ produced by SMOX is used by horseradish peroxidase (HRP) to catalyze the oxidation of luminol, resulting in the emission of light (chemiluminescence) that can be quantified using a luminometer.

**

Validation

JNJ-1289: A Comparative Analysis of its Selectivity for hPAOX and LSD1

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the selectivity of JNJ-1289 against human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1). T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of JNJ-1289 against human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1). The information is supported by experimental data and is intended to assist researchers in evaluating JNJ-1289 for their specific applications.

Executive Summary

JNJ-1289 is a potent and selective inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[1][2][3][4] This guide focuses on its selectivity profile against two other flavin-dependent amine oxidases: hPAOX and LSD1. Experimental data demonstrates that JNJ-1289 exhibits high selectivity for hSMOX, with significantly lower inhibitory activity against both hPAOX and LSD1.

Data Presentation

The following table summarizes the in vitro inhibitory activity of JNJ-1289 against hSMOX, hPAOX, and LSD1.

CompoundTarget EnzymeIC50
JNJ-1289 hSMOX 50 nM [1][2][5]
hPAOX >2 µM [1][2]
LSD1 >2 µM [1][2]

As the data indicates, JNJ-1289 is substantially more potent against hSMOX compared to hPAOX and LSD1, highlighting its selective nature.

Comparison with Alternative Inhibitors

To provide a broader context, the following tables compare the selectivity of JNJ-1289 with other known inhibitors of polyamine oxidases and LSD1.

Polyamine Oxidase Inhibitors:

CompoundTarget EnzymeKi / IC50Selectivity Notes
MDL-72527 murine PAOXKi = 20 µM[6]Also inhibits murine SMOX (Ki = 63 µM).[6]
Methoctramine PAOXKi = 10 nM[7][8]Highly selective for PAOX over SMOX (Ki = 1.2 µM).[7][8]

LSD1 Inhibitors:

CompoundTarget EnzymeIC50Selectivity Notes
Iadademstat (ORY-1001) LSD118 nM[9]Highly selective for LSD1 over MAOs.[9]
GSK-2879552 LSD1-Selective inhibitor of LSD1.[10]
SP2509 LSD113 nM[10]Selective, with no activity against MAO-A and MAO-B.[10]
Tranylcypromine LSD1-Irreversible, non-selective MAO inhibitor that also inhibits LSD1.[11]

Experimental Protocols

The determination of the inhibitory activity of JNJ-1289 and other compounds typically involves biochemical assays that measure the enzymatic activity of the target protein in the presence of the inhibitor.

hPAOX and hSMOX Inhibition Assay

A common method to assess the activity of polyamine oxidases is a horseradish peroxidase (HRP)-coupled assay.

Principle: The oxidation of polyamines by hPAOX or hSMOX produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be quantified. The rate of fluorescence increase is proportional to the enzyme activity.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PAOX or SMOX is used. The appropriate acetylated polyamine (for PAOX) or spermine (for SMOX) is used as the substrate.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., JNJ-1289) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction mixture includes HRP and a suitable substrate. The fluorescence is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme hPAOX or hSMOX Incubation Pre-incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Acetylated Polyamine or Spermine Reaction Add Substrate to Initiate Reaction Substrate->Reaction Inhibitor JNJ-1289 Inhibitor->Incubation Incubation->Reaction HRP Add HRP and Chromogenic Substrate Reaction->HRP Fluorescence Measure Fluorescence HRP->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

hPAOX/hSMOX Inhibition Assay Workflow
LSD1 Inhibition Assay

Similar to the polyamine oxidase assays, the activity of LSD1 can also be measured using an HRP-coupled assay.

Principle: LSD1-mediated demethylation of its substrate (e.g., a methylated histone H3 peptide) also produces H₂O₂. This can be detected using the same HRP-based system.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a methylated peptide substrate (e.g., H3K4me1/2) are used.

  • Inhibitor Incubation: LSD1 is pre-incubated with different concentrations of the test compound.

  • Reaction Initiation: The demethylation reaction is started by adding the peptide substrate.

  • Detection: The reaction is coupled to HRP and a chromogenic or fluorogenic substrate to detect the H₂O₂ produced.

  • Data Analysis: IC50 values are determined by analyzing the dose-dependent inhibition of the enzyme.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis LSD1 LSD1 Enzyme Incubation Pre-incubate LSD1 with Inhibitor LSD1->Incubation Peptide Methylated H3 Peptide Reaction Add Peptide to Start Reaction Peptide->Reaction Inhibitor Test Compound Inhibitor->Incubation Incubation->Reaction HRP HRP-coupled Detection of H₂O₂ Reaction->HRP Signal Measure Signal HRP->Signal IC50 Determine IC50 Signal->IC50

LSD1 Inhibition Assay Workflow

Signaling Pathway Context

Both polyamine oxidases and LSD1 are involved in critical cellular processes.

Polyamine Metabolism: hSMOX and hPAOX are central to polyamine catabolism, which regulates the levels of polyamines like spermine and spermidine. These molecules are essential for cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism is implicated in various diseases, including cancer.

Histone Demethylation: LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By removing these marks, LSD1 generally acts as a transcriptional repressor. It plays a crucial role in development, differentiation, and is a target in cancer therapy.

G cluster_polyamine Polyamine Catabolism cluster_histone Histone Demethylation Spermine Spermine hSMOX hSMOX Spermine->hSMOX Spermidine Spermidine hSMOX->Spermidine hPAOX hPAOX Spermidine->hPAOX Putrescine Putrescine hPAOX->Putrescine JNJ1289_SMOX JNJ-1289 JNJ1289_SMOX->hSMOX H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 H3K4me2->LSD1 H3K4 H3K4 (Repressed Chromatin) LSD1->H3K4 JNJ1289_LSD1 JNJ-1289 JNJ1289_LSD1->LSD1

Simplified Signaling Pathways

References

Comparative

Decoding JNJ-1289: A Guide to the Validation of its Allosteric Binding Site on Human Spermine Oxidase

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental validation of the allosteric binding site of the novel human spermine oxidase (hSMOX)...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental validation of the allosteric binding site of the novel human spermine oxidase (hSMOX) inhibitor, JNJ-1289. This document clarifies initial ambiguities in its classification and presents definitive structural and biochemical evidence of its allosteric mechanism.

Initially, commercial datasheets and preliminary reports created confusion by classifying JNJ-1289 as both a competitive and an allosteric inhibitor of hSMOX.[1] However, a seminal 2022 publication in Communications Biology provided conclusive evidence, including the co-crystal structure of the JNJ-1289-hSMOX complex, which unequivocally demonstrates its binding to a novel allosteric site.[2][3] This guide will dissect the experimental data that validates this allosteric binding mechanism and compare its characteristics to those of known competitive inhibitors of polyamine oxidases.

Comparative Analysis: JNJ-1289 vs. Competitive Inhibition

To understand the significance of JNJ-1289's allosteric nature, it is crucial to compare its properties with those of a traditional competitive inhibitor. For this purpose, we will contrast the data for JNJ-1289 with the known polyamine oxidase inhibitor, MDL72527, and the theoretical characteristics of a classical competitive inhibitor.

ParameterJNJ-1289 (Allosteric Inhibitor)MDL72527 (Irreversible/Competitive Inhibitor)
Binding Site Binds to a distinct allosteric pocket, distant from the substrate-binding site, as confirmed by X-ray crystallography.[2]Binds to the active site of the enzyme, competing with the natural substrate, spermine.[4]
IC50 ~50 nM against hSMOX.[5]6.1 µM against spermine oxidase.[4]
Selectivity Highly selective for hSMOX over other polyamine oxidases like hPAOX and LSD1 (IC50 > 2 µM).Inhibits both spermine oxidase and N1-acetylpolyamine oxidase (IC50 = 0.02 µM for the latter).[4]
Inhibition Kinetics Exhibits time-dependent inhibition, suggesting an initial weak binding followed by a conformational change to a tightly bound complex.[5]Typically, competitive inhibitors show rapid and reversible binding. MDL72527, however, is an irreversible inhibitor.
Effect of Substrate Conc. The IC50 is not directly overcome by increasing substrate concentration.The apparent inhibitory effect is overcome by increasing substrate concentration.
Thermal Stabilization Induces a significant thermal shift (ΔTm = 11.3 °C), indicating direct binding and stabilization of the hSMOX protein.[5]Data not available, but competitive inhibitors can also stabilize the enzyme upon binding.

Experimental Protocols for Binding Site Validation

The validation of JNJ-1289's allosteric binding site was a multi-step process involving biochemical assays and structural biology. Below are the detailed methodologies for the key experiments.

High-Throughput Screening (HTS) for hSMOX Inhibition
  • Objective: To identify novel inhibitors of hSMOX from a large compound library.

  • Protocol:

    • A sensitive biochemical assay was employed to measure hSMOX activity. The specific format often involves measuring the production of hydrogen peroxide (H₂O₂), a byproduct of spermine oxidation. This can be done using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

    • The assay was miniaturized for a high-throughput format (e.g., 384-well plates).

    • Recombinant hSMOX enzyme was incubated with its substrate, spermine, in the presence of individual compounds from the screening library.

    • The rate of H₂O₂ production was measured by monitoring the increase in fluorescence over time.

    • Compounds that significantly reduced the fluorescence signal compared to a DMSO control were identified as primary hits. JNJ-1289 was identified through this process.[2]

IC50 Determination and Selectivity Assays
  • Objective: To determine the potency of JNJ-1289 and its selectivity against related enzymes.

  • Protocol:

    • Following the HTS, dose-response curves were generated for JNJ-1289 against hSMOX. A range of JNJ-1289 concentrations were incubated with a fixed concentration of hSMOX and spermine.

    • The enzyme activity was measured for each concentration, and the data were plotted as percent inhibition versus log inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the data to a four-parameter logistic equation. For JNJ-1289, the IC50 was determined to be approximately 50 nM.[5]

    • To assess selectivity, similar IC50 assays were performed against related flavin-dependent oxidases, such as human polyamine oxidase (hPAOX) and lysyl-specific demethylase 1 (LSD1). JNJ-1289 showed high selectivity, with IC50 values greater than 2 µM for these off-target enzymes.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of JNJ-1289 to hSMOX in a cellular context.

  • Protocol:

    • Cells expressing hSMOX were treated with either JNJ-1289 or a vehicle control (DMSO).

    • The cells were then heated to a range of temperatures.

    • After heating, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

    • The amount of soluble hSMOX remaining at each temperature was quantified by Western blotting or other protein detection methods.

    • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was determined for both the treated and untreated samples.

    • A significant increase in the Tm in the presence of JNJ-1289 (ΔTm = 11.3 °C) indicated that the compound binds to and stabilizes the hSMOX protein.[5]

X-ray Co-crystallography
  • Objective: To determine the three-dimensional structure of hSMOX in complex with JNJ-1289 and definitively identify the binding site.

  • Protocol:

    • A stable, engineered construct of hSMOX was expressed and purified.

    • The purified hSMOX protein was incubated with an excess of JNJ-1289 to ensure saturation of the binding site.

    • The protein-ligand complex was crystallized using vapor diffusion or other standard crystallographic techniques.

    • The resulting crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected.

    • The diffraction data were processed to solve the crystal structure of the hSMOX-JNJ-1289 complex at a high resolution (2.1 Å).

    • The resulting electron density map clearly showed JNJ-1289 bound to a distinct allosteric pocket, separate from the active site where the substrate spermine binds. This provided irrefutable evidence of its allosteric binding mode.[2]

Visualizing the Evidence

To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway, the experimental workflow for validation, and the logical framework for distinguishing between allosteric and competitive inhibition.

Polyamine_Catabolism Polyamine Catabolism Pathway Spermine Spermine hSMOX hSMOX (Human Spermine Oxidase) Spermine->hSMOX Substrate Spermidine Spermidine hSMOX->Spermidine Product Byproducts H₂O₂ + 3-Aminopropanal hSMOX->Byproducts JNJ1289 JNJ-1289 JNJ1289->hSMOX Allosteric Inhibition

Caption: Polyamine catabolism pathway highlighting the role of hSMOX and its inhibition by JNJ-1289.

Experimental_Workflow Workflow for Allosteric Site Validation cluster_0 Biochemical Characterization cluster_1 Biophysical & Structural Validation HTS High-Throughput Screening IC50 IC50 Determination (Potency) HTS->IC50 Selectivity Selectivity Assays (vs. hPAOX, LSD1) IC50->Selectivity Kinetics Enzyme Kinetics (Time-dependence) Selectivity->Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Kinetics->CETSA Confirms direct binding Cryst X-ray Co-crystallography CETSA->Cryst Structure Structure Solution (2.1 Å Resolution) Cryst->Structure

Caption: Experimental workflow for the validation of JNJ-1289's allosteric binding site.

Logic_Diagram Competitive vs. Allosteric Inhibition Logic cluster_competitive Competitive Model cluster_allosteric Allosteric Model Start Hypothesis: How does JNJ-1289 inhibit hSMOX? Experiment Experimental Evidence (Kinetics, CETSA, X-ray) Start->Experiment Comp_Bind Binds to Active Site Comp_Kinetics Inhibition overcome by high substrate Comp_Structure Co-localizes with substrate binding pose Allo_Bind Binds to Distal Site Allo_Kinetics Time-dependent kinetics; Not overcome by substrate Allo_Structure Binds to novel pocket distant from active site Conclusion Conclusion: JNJ-1289 is a validated allosteric inhibitor Allo_Structure->Conclusion Experiment->Comp_Bind Refutes Experiment->Comp_Kinetics Refutes Experiment->Comp_Structure Refutes Experiment->Allo_Bind Supports Experiment->Allo_Kinetics Supports Experiment->Allo_Structure Supports

References

Validation

A Comparative Analysis of JNJ-1289 and 2,11-Met2-Spm in Polyamine Metabolism Research

In the intricate landscape of polyamine metabolism, both JNJ-1289 and 2,11-Met2-Spm have emerged as valuable chemical tools for researchers. While both compounds are intricately linked to the polyamine pathway, they poss...

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of polyamine metabolism, both JNJ-1289 and 2,11-Met2-Spm have emerged as valuable chemical tools for researchers. While both compounds are intricately linked to the polyamine pathway, they possess fundamentally different mechanisms of action, leading to distinct biological outcomes and research applications. This guide provides a detailed comparison of their efficacy, experimental protocols, and underlying signaling pathways.

Mechanism of Action: An Inhibitor Versus a Mimic

JNJ-1289 is a potent and selective inhibitor of human spermine oxidase (hSMOX), an enzyme responsible for the catabolism of spermine. By blocking hSMOX, JNJ-1289 effectively increases the intracellular concentration of spermine and reduces the production of its downstream catabolites, including spermidine, H2O2, and aldehydes. This inhibitory action makes JNJ-1289 a valuable tool for investigating the roles of spermine catabolism in various pathological conditions such as inflammation and cancer.[1][2]

In contrast, 2,11-Met2-Spm is a synthetic, methylated analog of spermine. Its key characteristic is its metabolic stability, rendering it resistant to degradation by enzymes like SMOX.[3] Functionally, 2,11-Met2-Spm acts as a mimic of natural spermine, capable of substituting for it in essential cellular processes. This allows researchers to study the direct effects of sustained high levels of a spermine-like polyamine, independent of the confounding effects of its catabolism.[3]

Comparative Efficacy and Biological Effects

Direct comparative efficacy studies between JNJ-1289 and 2,11-Met2-Spm are not available in the public domain due to their distinct mechanisms. However, their individual efficacies in specific experimental contexts can be summarized.

CompoundTargetKey Efficacy MetricBiological EffectApplication
JNJ-1289 Human Spermine Oxidase (hSMOX)IC50: 50 nM[1][2]Inhibition of spermine catabolism, leading to increased intracellular spermine levels and decreased downstream catabolites.Research in polyamine catabolism, inflammation, and cancer.[1]
2,11-Met2-Spm Polyamine-dependent cellular processesAbility to restore cell growth in polyamine-depleted cells.[3]Acts as a metabolically stable mimic of spermine, supporting cell growth and other spermine-dependent functions.A tool for studying the direct biological roles of spermine.[3]

Experimental Protocols

Inhibition of hSMOX Activity by JNJ-1289

A representative experimental protocol to determine the inhibitory activity of JNJ-1289 on hSMOX is as follows:

  • Enzyme Source: Recombinant human SMOX is purified.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.5, is used.

  • Substrate: N1,N12-diacetylspermine is a common substrate for SMOX activity assays.

  • Detection Reagent: A reagent that detects the hydrogen peroxide (H2O2) produced during the SMOX-catalyzed reaction, such as Amplex Red in the presence of horseradish peroxidase, is used.

  • Procedure: a. hSMOX enzyme is pre-incubated with varying concentrations of JNJ-1289 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 0 and 2 hours) in the assay buffer.[1] b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a set time at 37°C. d. The fluorescence of the detection reagent is measured at an appropriate excitation and emission wavelength. e. The IC50 value, the concentration of JNJ-1289 that inhibits 50% of the hSMOX activity, is calculated from the dose-response curve.

Cell Growth Restoration by 2,11-Met2-Spm

A typical experimental protocol to assess the ability of 2,11-Met2-Spm to support cell growth in polyamine-depleted cells is as follows:

  • Cell Line: A suitable cell line, such as L1210, SV-3T3, or HT29, is used.[3]

  • Polyamine Depletion: Cells are treated with α-(difluoromethyl)ornithine (DFMO), an inhibitor of ornithine decarboxylase, to deplete intracellular putrescine and spermidine.[3]

  • Treatment: The polyamine-depleted cells are then treated with varying concentrations of 2,11-Met2-Spm.

  • Cell Growth Assay: Cell proliferation is measured over a period of several days using a standard method, such as direct cell counting, MTT assay, or crystal violet staining.

  • Analysis: The growth of cells treated with 2,11-Met2-Spm is compared to the growth of untreated polyamine-depleted cells and cells grown in the absence of DFMO to determine the extent to which 2,11-Met2-Spm can restore normal cell growth.[3]

Signaling Pathways and Experimental Workflows

Polyamine Metabolism and the Action of JNJ-1289 and 2,11-Met2-Spm

The following diagram illustrates the central polyamine metabolic pathway and highlights the points of intervention for JNJ-1289 and 2,11-Met2-Spm.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS Spermine->Spermidine SMOX CellGrowth Cell Growth & Proliferation Spermine->CellGrowth ODC ODC SRM SRM SMS SMS SMOX SMOX JNJ1289 JNJ-1289 JNJ1289->SMOX Met2Spm 2,11-Met2-Spm (Spermine Mimic) Met2Spm->CellGrowth

Caption: Polyamine metabolism and points of intervention.

Experimental Workflow for Efficacy Comparison

The logical workflow for comparing the biological effects of JNJ-1289 and 2,11-Met2-Spm in a cellular context is depicted below.

Experimental_Workflow start Start: Select Cell Line depletion Polyamine Depletion (DFMO Treatment) start->depletion control Control Group (No Treatment) start->control jnj Treat with JNJ-1289 depletion->jnj met2spm Treat with 2,11-Met2-Spm depletion->met2spm measure Measure Biological Endpoint (e.g., Cell Viability, Apoptosis, Gene Expression) control->measure jnj->measure met2spm->measure analysis Comparative Analysis measure->analysis

Caption: Workflow for comparing JNJ-1289 and 2,11-Met2-Spm.

References

Comparative

Cross-validation of JNJ-1289 activity in different cell lines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the activity of JNJ-1289, a potent and selective human spermine oxidase (hSMOX) inhibitor, across...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the activity of JNJ-1289, a potent and selective human spermine oxidase (hSMOX) inhibitor, across different cell lines. While specific experimental data on the anti-proliferative activity of JNJ-1289 in a panel of cancer cell lines is not currently in the public domain, this document offers a template for such an evaluation, including detailed experimental protocols and the known biochemical properties of the compound.

Data Presentation: Biochemical and Hypothetical Cellular Activity

JNJ-1289 is a competitive and allosteric inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism, which is often dysregulated in cancer.[1] The compound exhibits high selectivity for hSMOX over other related enzymes like human polyamine oxidase (hPAOX) and lysine-specific demethylase 1 (LSD1).[1]

Table 1: Biochemical Activity of JNJ-1289

TargetIC50Inhibition TypeSelectivityReference
hSMOX50 nMCompetitive, Allosteric, Time-dependent>40-fold vs. hPAOX and LSD1[1][2]
hPAOX>2 µM--[1]
LSD1>2 µM--[1]

Table 2: Illustrative Anti-proliferative Activity of JNJ-1289 in Cancer Cell Lines (Hypothetical Data)

The following table is a template illustrating how the anti-proliferative activity of JNJ-1289 could be presented. The IC50 values are hypothetical and provided for exemplary purposes only.

Cell LineCancer TypeSMOX ExpressionIC50 (µM)
PC-3Prostate CancerHighValue
DU145Prostate CancerModerateValue
LNCaPProstate CancerLowValue
A549Lung CancerHighValue
H1299Lung CancerModerateValue
MCF-7Breast CancerModerateValue
MDA-MB-231Breast CancerLowValue
PANC-1Pancreatic CancerHighValue

Experimental Protocols

To generate the comparative data for a compound like JNJ-1289, a standardized cell viability assay would be employed across a panel of selected cancer cell lines.

Cell Viability Assay Protocol (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-1289 in various cancer cell lines.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • JNJ-1289 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of JNJ-1289 in complete medium from the stock solution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Polyamine_Catabolism_and_JNJ1289_Inhibition cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine_syn Spermidine Putrescine->Spermidine_syn Spermidine Synthase Spermine_syn Spermine Spermidine_syn->Spermine_syn Spermine Synthase Spermine_cat Spermine SMOX SMOX Spermine_cat->SMOX Spermidine_cat Spermidine H2O2 H2O2 + Aldehyde JNJ1289 JNJ-1289 JNJ1289->SMOX Inhibition SMOX->Spermidine_cat SMOX->H2O2

Polyamine catabolism pathway and the inhibitory action of JNJ-1289.

Cross_Validation_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Cell_Culture Select & Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare JNJ-1289 Serial Dilutions Treatment Treat Cells with JNJ-1289 Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Normalization Normalize Data to Control Data_Acquisition->Normalization IC50_Calc Calculate IC50 Values Normalization->IC50_Calc Comparison Compare Activity Across Cell Lines IC50_Calc->Comparison

Experimental workflow for cross-validating JNJ-1289 activity.

References

Validation

A Comparative Guide to Polyamine Synthesis Inhibitors: JNJ-1289 and Other Key Compounds

For Researchers, Scientists, and Drug Development Professionals The polyamine metabolic pathway, essential for cell growth, proliferation, and differentiation, has long been a target for anticancer therapy. Dysregulation...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polyamine metabolic pathway, essential for cell growth, proliferation, and differentiation, has long been a target for anticancer therapy. Dysregulation of this pathway is a hallmark of many cancers, making inhibitors of polyamine synthesis and catabolism promising therapeutic agents. This guide provides a detailed comparison of JNJ-1289, a novel spermine oxidase inhibitor, with other key polyamine synthesis inhibitors, supported by available experimental data.

Introduction to Polyamine Metabolism

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations vital for numerous cellular processes. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Key enzymes in this pathway, such as ornithine decarboxylase (ODC1) and S-adenosylmethionine decarboxylase (SAMDC) in the synthesis pathway, and spermine oxidase (SMOX) and spermidine/spermine N1-acetyltransferase (SSAT) in the catabolic pathway, represent critical nodes for therapeutic intervention.[1][2][3]

Overview of Key Polyamine Synthesis and Catabolism Inhibitors

This guide focuses on a comparative analysis of JNJ-1289 against other well-characterized inhibitors targeting different points in the polyamine pathway.

  • JNJ-1289: A potent and selective, time-dependent allosteric inhibitor of human spermine oxidase (hSMOX), a key enzyme in polyamine catabolism.[4][5]

  • DFMO (α-difluoromethylornithine or Eflornithine): An irreversible inhibitor of ornithine decarboxylase (ODC1), a rate-limiting enzyme in polyamine biosynthesis.[3][6]

  • MDL 72527 (N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine): An irreversible inhibitor of both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX).[7][8][9][10][11]

  • SAM486 (Sardomozide): An inhibitor of S-adenosylmethionine decarboxylase (Amd1), another rate-limiting enzyme in polyamine synthesis.

Comparative Performance Data

The following tables summarize the available quantitative data for JNJ-1289 and other key inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data is often generated under different experimental conditions.

Table 1: In Vitro Potency of Polyamine Pathway Inhibitors
InhibitorTargetAssay TypeIC50SpeciesReference(s)
JNJ-1289 hSMOXBiochemical50 nMHuman[4][5]
hSMOXBiochemical (2h pre-incubation)8 nMHuman[4]
DFMO ODC1Cell Viability (Neuroblastoma)3.0 mM - 25.8 mMHuman[12]
MDL 72527 SMOXBiochemical89-100 µMNot Specified[8]
SMOXBiochemical90 µMNot Specified[11]
JNJ-9350 hSMOXBiochemical8 nMHuman[13]

Note: The IC50 values for DFMO represent its effect on cell viability, which is a downstream consequence of ODC1 inhibition, and not a direct measure of enzyme inhibition in a biochemical assay. This highlights a significant potency difference compared to JNJ-1289's direct enzymatic inhibition in the nanomolar range.

Table 2: Selectivity of Polyamine Pathway Inhibitors
InhibitorPrimary TargetSelectivity over other enzymesReference(s)
JNJ-1289 hSMOX>40-fold selective over hPAOX and LSD1 (IC50 > 2 µM)[4]
DFMO ODC1Specific suicide inhibitor of ODC1[3]
MDL 72527 SMOX, PAOXIrreversible inhibitor of both SMOX and PAOX[11]
JNJ-9350 hSMOX>89-fold selective over hPAOX[13]
Table 3: Clinical Efficacy of DFMO in High-Risk Neuroblastoma
Clinical Trial PhaseTreatment RegimenOutcomeResultReference(s)
Phase IIMaintenance therapy post-standard treatment2-year Event-Free Survival (EFS)84% (DFMO) vs. Historical Control (not specified)[14]
Phase IIMaintenance therapy post-standard treatmentReduced risk of relapse50% reduction[14]

No clinical trial data for JNJ-1289 is publicly available at this time.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism Pathway

The following diagram illustrates the key enzymes and steps in the polyamine biosynthesis and catabolism pathways, highlighting the targets of the discussed inhibitors.

Polyamine_Metabolism cluster_legend Legend Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC1 ODC1 Ornithine->ODC1 Spermidine Spermidine Putrescine->Spermidine SRM Spermidine Synthase Putrescine->SRM Spermidine->Putrescine Spermine Spermine Spermidine->Spermine N_AcSpermidine N1-acetylspermidine Spermidine->N_AcSpermidine SMS Spermine Synthase Spermidine->SMS SSAT SSAT Spermidine->SSAT Spermine->Spermidine N_AcSpermine N1-acetylspermine Spermine->N_AcSpermine Spermine->SSAT SMOX SMOX Spermine->SMOX dcSAM decarboxylated S-Adenosylmethionine dcSAM->SRM aminopropyl group dcSAM->SMS aminopropyl group SAM S-Adenosylmethionine (SAM) SAM->dcSAM SAMDC SAMDC SAM->SAMDC N_AcSpermidine->Putrescine PAOX PAOX N_AcSpermidine->PAOX N_AcSpermine->Spermidine N_AcSpermine->PAOX ODC1->Putrescine SAMDC->dcSAM SRM->Spermidine SMS->Spermine SSAT->N_AcSpermidine SSAT->N_AcSpermine PAOX->Putrescine PAOX->Spermidine SMOX->Spermidine DFMO DFMO DFMO->ODC1 inhibits SAM486 SAM486 SAM486->SAMDC inhibits JNJ1289 JNJ-1289 JNJ1289->SMOX inhibits MDL72527 MDL 72527 MDL72527->PAOX inhibits MDL72527->SMOX inhibits Biosynthesis Biosynthesis Enzymes Catabolism Catabolism Enzymes Inhibitor Inhibitors Inhibitor_SMOX SMOX Inhibitor

Caption: Polyamine biosynthesis and catabolism pathways with inhibitor targets.

Experimental Workflow: IC50 Determination for a Polyamine Pathway Inhibitor

The following diagram outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a polyamine pathway enzyme.

IC50_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Enzyme_Prep Recombinant Enzyme Purification Assay_Plate Assay Plate Setup: Enzyme, Inhibitor, Buffer Enzyme_Prep->Assay_Plate Inhibitor_Prep Inhibitor Stock Solution Preparation Serial_Dilution Serial Dilution of Inhibitor Inhibitor_Prep->Serial_Dilution Substrate_Prep Substrate and Buffer Preparation Reaction_Initiation Initiate Reaction with Substrate Addition Substrate_Prep->Reaction_Initiation Serial_Dilution->Assay_Plate Pre_Incubation Pre-incubation (for time-dependent inhibitors) Assay_Plate->Pre_Incubation Pre_Incubation->Reaction_Initiation Signal_Detection Detect Product Formation (e.g., H2O2 detection) Reaction_Initiation->Signal_Detection Data_Normalization Normalize Data to Controls Signal_Detection->Data_Normalization Dose_Response_Curve Plot Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Value (Non-linear regression) Dose_Response_Curve->IC50_Calculation

Caption: General workflow for IC50 determination of a polyamine pathway inhibitor.

Detailed Experimental Protocols

SMOX Inhibition Assay (for JNJ-1289)

While the precise proprietary protocol for JNJ-1289 is not publicly available, a general method for determining SMOX inhibitory activity can be described based on published literature.[4]

  • Reagents and Materials:

    • Recombinant human SMOX (hSMOX) enzyme.

    • Spermine (substrate).

    • JNJ-1289 or other test inhibitor.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Detection reagent for hydrogen peroxide (H₂O₂), a product of the SMOX reaction (e.g., Amplex Red and horseradish peroxidase).

    • 96-well microplates.

    • Plate reader capable of fluorescence or luminescence detection.

  • Procedure:

    • Prepare serial dilutions of JNJ-1289 in the assay buffer.

    • In a 96-well plate, add the hSMOX enzyme and the various concentrations of JNJ-1289.

    • For time-dependent inhibitors like JNJ-1289, pre-incubate the enzyme and inhibitor for a defined period (e.g., 2 hours) at a specific temperature (e.g., 37°C).[4]

    • Initiate the enzymatic reaction by adding spermine to each well.

    • Simultaneously, add the H₂O₂ detection reagent.

    • Monitor the increase in fluorescence or luminescence over time using a plate reader. The signal is proportional to the amount of H₂O₂ produced and thus the SMOX activity.

    • Include appropriate controls (no enzyme, no inhibitor, no substrate).

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic data.

    • Normalize the rates to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (for DFMO)

This protocol describes a general method to assess the cytostatic or cytotoxic effects of DFMO on cancer cell lines.[12]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., neuroblastoma cell lines like BE(2)-C, SMS-KCNR).

    • Complete cell culture medium.

    • DFMO.

    • Cell viability reagent (e.g., Calcein AM, MTS, or resazurin-based assays).

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO₂).

    • Plate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of DFMO in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of DFMO.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the readings to the vehicle-treated control cells to determine the percent viability for each DFMO concentration.

    • Plot the percent viability against the logarithm of the DFMO concentration and fit the data to a dose-response curve to calculate the IC50 value.

Discussion and Future Perspectives

The landscape of polyamine pathway inhibitors is evolving, with new compounds like JNJ-1289 demonstrating high potency and selectivity for specific enzymes in the catabolic pathway. This contrasts with established inhibitors like DFMO, which target the biosynthetic pathway and have shown clinical benefit, albeit with lower in vitro potency in cell-based assays.

The high selectivity of JNJ-1289 for SMOX over PAOX is a significant advantage, potentially leading to a more targeted therapeutic effect with fewer off-target effects.[4] The time-dependent nature of its inhibition also suggests a strong and durable interaction with its target. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of JNJ-1289.

DFMO, on the other hand, has a well-established safety profile and has recently gained FDA approval for reducing the risk of relapse in high-risk neuroblastoma.[14] Its mechanism of action, depleting the cellular pools of putrescine and spermidine, has proven effective in a clinical setting.

The development of novel inhibitors targeting different enzymes in the polyamine pathway, such as the highly potent and selective hSMOX inhibitor JNJ-9350, opens up new avenues for combination therapies.[13] A "polyamine blocking therapy" approach, combining inhibitors of both synthesis and catabolism, or inhibitors of synthesis and transport, may lead to a more profound and sustained depletion of intracellular polyamines, offering a more effective anti-cancer strategy.[1][15]

References

Comparative

A Head-to-Head Comparison of JNJ-1289 and Other SMOX Inhibitors for Researchers and Drug Development Professionals

A deep dive into the potency, selectivity, and mechanisms of leading spermine oxidase inhibitors, supported by experimental data and protocols. In the landscape of therapeutic drug discovery, particularly for oncology an...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potency, selectivity, and mechanisms of leading spermine oxidase inhibitors, supported by experimental data and protocols.

In the landscape of therapeutic drug discovery, particularly for oncology and inflammatory diseases, spermine oxidase (SMOX) has emerged as a compelling target. This flavin-dependent enzyme plays a pivotal role in polyamine catabolism, a pathway frequently dysregulated in various pathologies. The enzymatic activity of SMOX results in the production of hydrogen peroxide and reactive aldehydes, which can contribute to cellular stress and DNA damage. Consequently, the development of potent and selective SMOX inhibitors is of significant interest. This guide provides a head-to-head comparison of the novel inhibitor JNJ-1289 against other known SMOX inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of SMOX Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of JNJ-1289 and other notable SMOX inhibitors. It is important to consider that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTypehSMOX IC50hSMOX KiSelectivityMechanism of ActionReference
JNJ-1289 Imidazo[1,2-a]pyridine-thiazole derivative50 nM[1][2][3][4]1.4 µM (initial)[1]>40-fold vs. hPAOX (>2 µM)[1][2]Allosteric, Competitive, Time-dependent[1][2][1][2]
MDL 72527 Polyamine analogue89-100 µM[5][6]63 µM[5][6]Non-selective (inhibits PAOX)[7][8][9]Irreversible[5][7][5][6][7]
2,11-Met2-Spm Spermine analogue169 µM[5][6][7]-Selective for SMOX over PAOX[4]Not fully characterized[4][5][6][7]
Chlorhexidine Bis-biguanide antiseptic1.9 µM[2]0.55 µM[5][10][11]Non-selective (inhibits PAOX, Ki = 0.10 µM)[10][11]Competitive[5][10][11][2][5][10][11]
N-prenylagmatine (G3) Guanidine-based alkyl amine-0.46 µM (murine SMOX)[5]Non-selectiveCompetitive[5][5]
Guazatine (Iminoctadine) Guanidine-based alkyl amine-0.4 µM (murine SMOX)[5]Non-selectiveCompetitive[5][5]
Compound 6 Novel small molecule0.54 µM[5][12]1.60 µM[5][12]SelectiveCompetitive[5][5][12]
Compound 7 Novel small molecule0.23 µM[5][12]0.46 µM[5][12]SelectiveCompetitive[5][5][12]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of SMOX inhibition and the methods used to assess it, the following diagrams have been generated.

Polyamine_Catabolism_Pathway cluster_SMOX SMOX Pathway cluster_SSAT_PAOX SSAT/PAOX Pathway Spermine Spermine SMOX SMOX Spermine->SMOX Spermidine Spermidine SMOX->Spermidine H2O2_3AP H₂O₂ + 3-Aminopropanal SMOX->H2O2_3AP Spermine2 Spermine SSAT SSAT Spermine2->SSAT N1_Acetylspermine N¹-Acetylspermine SSAT->N1_Acetylspermine PAOX PAOX N1_Acetylspermine->PAOX Spermidine2 Spermidine PAOX->Spermidine2 H2O2_3AAP H₂O₂ + 3-Acetamidopropanal PAOX->H2O2_3AAP JNJ_1289 JNJ-1289 JNJ_1289->SMOX Inhibition

Polyamine Catabolism Pathways and JNJ-1289 Inhibition.

SMOX_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Assay_Plate Prepare 1536-well Assay Plate Add_Inhibitor Add Test Inhibitor (e.g., JNJ-1289) or Vehicle (DMSO) Assay_Plate->Add_Inhibitor Add_Enzyme Add Purified hSMOX Enzyme Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate Enzyme and Inhibitor (optional, for time-dependency) Add_Enzyme->Preincubation Add_Substrate Initiate Reaction by Adding Spermine (Substrate) Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Detection_Reagent Add H₂O₂ Detection Reagent (e.g., HyPerBlu) Incubation->Add_Detection_Reagent Read_Signal Measure Luminescence/Fluorescence Add_Detection_Reagent->Read_Signal Calculate_Inhibition Calculate Percent Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Values Calculate_Inhibition->Determine_IC50

References

Validation

JNJ-77242113: A Comparative Analysis of Target Specificity

This guide provides a detailed comparison of the binding specificity and potency of the oral peptide JNJ-77242113, which targets the IL-23 receptor. The data presented herein is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding specificity and potency of the oral peptide JNJ-77242113, which targets the IL-23 receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of JNJ-77242113's performance against alternative signaling pathways.

I. Comparative Binding Affinity and Potency

JNJ-77242113 demonstrates high affinity and potent inhibition of the IL-23 signaling pathway, a key driver in several immune-mediated diseases.[1] The following table summarizes its binding affinity (KD) and inhibitory concentration (IC50) in various assays, highlighting its specificity for the IL-23 receptor over the related IL-12 pathway.

Parameter Target Value Assay/Cell Type
Binding Affinity (KD) IL-23 Receptor7.1 pMNot specified
IC50 Proximal IL-23 Signaling5.6 pMHuman cells
IC50 IL-23-induced IFNγ production18.4 pMNK cells
IC50 IL-23-induced IFNγ production11 pMWhole blood (Healthy donors)
IC50 IL-23-induced IFNγ production9 pMWhole blood (Psoriasis patients)
IC50 IL-12 SignalingNo impactNot specified

II. Experimental Methodologies

The confirmation of JNJ-77242113's specificity involves a series of robust experimental protocols designed to assess its on-target efficacy and potential off-target interactions.

A. IL-23 Receptor Binding Affinity Assay

The binding affinity of JNJ-77242113 to the IL-23 receptor was determined using surface plasmon resonance (SPR) or a similar biophysical technique. This method measures the binding kinetics and affinity between a ligand (JNJ-77242113) and an analyte (IL-23 receptor) by detecting changes in the refractive index at the surface of a sensor chip.

B. Cellular IL-23 Signaling Inhibition Assay

To assess the functional inhibition of IL-23 signaling, human cells were stimulated with IL-23 in the presence of varying concentrations of JNJ-77242113. The phosphorylation of downstream signaling molecules, such as STAT3, was measured by techniques like ELISA or Western blotting to determine the half-maximal inhibitory concentration (IC50).

C. Off-Target Liability Screening

Comprehensive off-target screening is crucial to ensure the safety and specificity of a therapeutic candidate. A common approach is the use of cell microarray technology, such as the Retrogenix® platform.[2][3] This method screens the test compound against a vast library of human plasma membrane and secreted proteins expressed in human cells to identify potential off-target binding.[2] This high-throughput screening helps in the early identification of potential cross-reactivities and minimizes the risk of adverse effects.[2][4]

Diagram 1: Experimental Workflow for Specificity Confirmation

G cluster_0 On-Target Validation cluster_1 Off-Target Screening Binding_Affinity Binding Affinity (KD) (e.g., SPR) Specificity_Profile Specificity Profile Binding_Affinity->Specificity_Profile Cellular_Assay Functional Inhibition (IC50) (e.g., pSTAT3 ELISA) Cellular_Assay->Specificity_Profile Library_Screening Human Protein Library (Cell Microarray) Hit_Validation Confirmation of Off-Target Hits Library_Screening->Hit_Validation Identifies potential binding Hit_Validation->Specificity_Profile JNJ_Compound JNJ-77242113 JNJ_Compound->Binding_Affinity JNJ_Compound->Cellular_Assay JNJ_Compound->Library_Screening

Caption: Workflow for confirming the on-target and off-target specificity of JNJ-77242113.

D. IL-23-Induced IFNγ Production Assay

The inhibitory effect of JNJ-77242113 on a key downstream cytokine was quantified by measuring IFNγ production in specific immune cell populations. Natural Killer (NK) cells or whole blood samples from healthy donors and psoriasis patients were stimulated with IL-23 in the presence of JNJ-77242113. The concentration of IFNγ in the supernatant was then measured by ELISA to determine the IC50 value.

Diagram 2: IL-23 Signaling Pathway Inhibition

G IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds JAK2_TYK2 JAK2 / TYK2 IL23R->JAK2_TYK2 Activates JNJ JNJ-77242113 JNJ->IL23R Inhibits STAT3 STAT3 JAK2_TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., IL-17, IFNγ) pSTAT3->Gene_Expression Induces

Caption: Simplified signaling pathway of IL-23 and the inhibitory action of JNJ-77242113.

III. Clinical Relevance

JNJ-77242113 is currently under investigation for the treatment of moderate to severe plaque psoriasis, generalized pustular psoriasis (GPP), and erythrodermic psoriasis (EP).[5][6] Its high specificity and potency in inhibiting the IL-23 pathway are anticipated to provide a therapeutic benefit in these IL-23-driven diseases.[1] The lack of impact on IL-12 signaling is a critical feature, as it may reduce the potential for off-target effects associated with broader cytokine inhibition.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Procedures for JNJ-1289

Disclaimer: This information is for guidance purposes only and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for JNJ-1289 before handling and disposal. Perso...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This information is for guidance purposes only and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for JNJ-1289 before handling and disposal.

Personal Protective Equipment (PPE) and Handling

When working with JNJ-1289, appropriate personal protective equipment must be worn to avoid exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is recommended.

All handling of JNJ-1289 should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the area should be immediately secured. Small spills of powdered material can be carefully wiped up with a damp cloth to avoid generating dust. For liquid spills, absorbent materials should be used. All cleanup materials must be treated as hazardous waste and disposed of accordingly.

Disposal Procedures

Proper disposal of JNJ-1289 and any contaminated materials is crucial to prevent environmental contamination and potential health risks.

Step-by-Step Disposal Guidance:

  • Waste Segregation: All materials contaminated with JNJ-1289, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Place dry, contaminated materials into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Liquid Waste: Collect liquid waste containing JNJ-1289 in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "JNJ-1289".

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

It is important to note that many institutions have specific protocols for the disposal of hazardous drugs, which may categorize JNJ-1289 as such due to its use in cancer research. These guidelines often recommend incineration for the disposal of trace contaminated materials to prevent the release of active pharmaceutical ingredients into the environment.

Quantitative Data Summary

ParameterValueSource
IC₅₀ (hSMOX) 50 nMMedchemExpress

This table summarizes the inhibitory concentration of JNJ-1289 against human spermine oxidase, indicating its high potency.

Experimental Protocols

Detailed experimental protocols for the use of JNJ-1289 can be found in scientific literature. A notable study describes the use of a sensitive biochemical assay for a high-throughput screen that identified JNJ-1289 as a potent hSMOX inhibitor.[1] The co-crystal structure of hSMOX with JNJ-1289 was determined at a 2.1 Å resolution, revealing its allosteric binding site.[1] Researchers should refer to such publications for specific methodologies related to their research goals.

Logical Workflow for JNJ-1289 Disposal

G cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal Procedure A Consult JNJ-1289 Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Conduct experiment in a chemical fume hood B->C D Generate waste (unused compound, contaminated labware, PPE) C->D E Segregate waste as Hazardous Chemical Waste D->E F Containerize solid and liquid waste separately in labeled, sealed containers E->F G Store waste in a designated, secure area F->G H Arrange for disposal by a licensed environmental waste management company G->H

Caption: Logical workflow for the proper handling and disposal of JNJ-1289.

References

Handling

Essential Safety and Logistical Information for Handling JNJ-1289

For researchers, scientists, and drug development professionals working with the potent and selective human spermine oxidase (hSMOX) inhibitor JNJ-1289, adherence to strict safety protocols is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and selective human spermine oxidase (hSMOX) inhibitor JNJ-1289, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for JNJ-1289 is not publicly available, standard laboratory procedures for handling potent, biologically active small molecules should be rigorously followed. The following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of JNJ-1289 solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption of the compound.
Body Protection A properly fitting lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling any aerosolized particles, especially when handling the solid compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling JNJ-1289, from receipt to disposal, is critical for laboratory safety and experimental integrity.

Safe Handling Workflow for JNJ-1289 cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Don appropriate PPE B Prepare a designated and clean workspace A->B C Verify correct compound and concentration B->C D Handle solid JNJ-1289 in a chemical fume hood C->D Proceed to Handling E Prepare stock solutions using appropriate solvents F Store stock solutions at recommended temperatures G Decontaminate workspace and equipment F->G Proceed to Post-Experiment H Segregate and label waste for disposal G->H I Remove and properly dispose of PPE H->I

A logical workflow for the safe handling of JNJ-1289.

Experimental Protocols

Detailed experimental protocols should be developed and strictly followed. This includes, but is not limited to:

  • Stock Solution Preparation: A protocol for creating a stock solution involves dissolving JNJ-1289 in a suitable solvent, such as DMSO. For example, to prepare a 2.5 mg/mL stock solution, 100 μL of a 25.0 mg/mL DMSO stock solution can be added to 900 μL of 20% SBE-β-CD in saline and mixed thoroughly[1].

  • Storage: JNJ-1289 stock solutions should be stored under specific conditions to maintain stability. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month[1].

Disposal Plan

Proper disposal of JNJ-1289 and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Unused JNJ-1289 (solid) Treat as chemical waste and dispose of according to your institution's hazardous waste guidelines.
JNJ-1289 Solutions Collect in a designated, labeled waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled solid waste container.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as solid chemical waste.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.

References

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